Methyl 5-bromo-2-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 5-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCLDNUWBUICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535485 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-41-4 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-bromo-2-methoxybenzoate synthesis from 2-methoxybenzoic acid
An In-Depth Technical Guide to the Synthesis of Methyl 5-Bromo-2-Methoxybenzoate from 2-Methoxybenzoic Acid
Introduction
This compound is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its substituted benzene ring structure provides a versatile scaffold for building more complex molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthetic route from 2-methoxybenzoic acid. The synthesis is a two-step process involving an initial electrophilic aromatic bromination followed by a Fischer-Speier esterification. This document details the underlying chemical principles, provides a robust step-by-step experimental protocol, and outlines the necessary safety and analytical procedures.
Part 1: Theoretical Foundation and Mechanistic Insights
The conversion of 2-methoxybenzoic acid to this compound is a classic example of multi-step organic synthesis that leverages fundamental reaction mechanisms. Understanding these mechanisms is critical for optimizing reaction conditions and predicting outcomes.
Step 1: Electrophilic Aromatic Bromination
The first step is the selective bromination of the aromatic ring. This is an electrophilic aromatic substitution (SEAr) reaction, where an electrophile (Br+) replaces a hydrogen atom on the benzene ring.[2]
Causality of Reagent Choice and Regioselectivity:
The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the ring: the methoxy group (-OCH3) and the carboxylic acid group (-COOH).
-
Methoxy Group (-OCH3): This is a strongly activating group that directs incoming electrophiles to the ortho and para positions.[3][4] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the cationic intermediate (the sigma complex).[2]
-
Carboxylic Acid Group (-COOH): This is a deactivating group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring, making the substitution reaction slower compared to benzene.
In this case, the powerful activating effect of the methoxy group dominates. Therefore, substitution occurs primarily at the positions ortho and para to it. The para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by the bulky carboxylic acid group. This steric hindrance makes the 5-bromo isomer the major product.
Reaction Mechanism: Bromination
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 5-bromo-2-methoxybenzoate (CAS No. 7120-41-4) is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its strategic placement of a bromine atom, a methoxy group, and a methyl ester on the benzene ring provides multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a critical resource for researchers and developers working with this compound. We will delve into its structural and physical characteristics, spectral data, and known reactivity, providing both established data and field-proven insights to facilitate its effective application in research and development.
Chemical Identity and Molecular Structure
This compound is a monosubstituted methyl benzoate. The core of its structure is a benzene ring, to which a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), and a bromine atom (-Br) are attached.
-
IUPAC Name: this compound
-
Canonical SMILES: COC1=C(C=C(C=C1)Br)C(=O)OC[3]
-
InChI Key: XVXCLDNUWBUICD-UHFFFAOYSA-N[3]
The strategic positioning of the substituents on the aromatic ring dictates the molecule's reactivity. The methoxy group at the 2-position and the bromine atom at the 5-position create a specific electronic and steric environment that influences its behavior in chemical reactions.
Figure 1: 2D structure of this compound.
Physicochemical Properties: A Comprehensive Overview
The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction setup. While some data for this compound is available, certain experimental values, such as a definitive melting point, require further investigation.
| Property | Value | Source(s) |
| Physical State | White to off-white solid | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | 295.186 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.463 g/cm³ | [1][3] |
| Flash Point | 132.324 °C | [1][3] |
| Refractive Index | 1.538 | [1] |
| Solubility | Soluble in DMSO | [5] |
| Vapor Pressure | 0.002 mmHg at 25°C | [1] |
Expert Insights: The predicted boiling point suggests a relatively low volatility, which is typical for a molecule of its size and polarity. The description as a solid, despite the lack of a specific melting point from many suppliers, indicates that it is likely a crystalline material at room temperature. Its solubility in DMSO, a polar aprotic solvent, is expected given the presence of the polar ester and methoxy groups. For practical laboratory use, solubility tests in other common organic solvents such as dichloromethane, ethyl acetate, and methanol are recommended to determine optimal reaction and purification conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.
-
Aromatic Protons (3H): Due to the substitution pattern, the three protons on the benzene ring will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.0 ppm).
-
Methoxy Protons (3H): A sharp singlet is expected for the methoxy group protons (-OCH₃), likely in the range of δ 3.8-4.0 ppm.
-
Methyl Ester Protons (3H): Another sharp singlet for the methyl ester protons (-COOCH₃) should appear, typically slightly downfield from the methoxy signal, around δ 3.9-4.1 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.
-
Aromatic Carbons (6C): Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom will be shifted, as will the carbons ortho and para to the substituents.
-
Methoxy Carbon (-OCH₃): The methoxy carbon should appear as a single peak around δ 55-60 ppm.
-
Methyl Ester Carbon (-COOCH₃): The methyl ester carbon is expected in a similar region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.
-
C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.
-
C-Br Stretch: A weak absorption in the lower frequency region of the spectrum (typically 500-600 cm⁻¹) may be attributable to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 244 and an M+2 peak at m/z 246 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Key Fragmentation Pathways: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) to form an acylium ion, and the loss of the methyl ester group. The presence of the bromine and methoxy substituents will also influence the fragmentation pattern, potentially leading to the loss of a bromine radical or formaldehyde from further fragmentation.
Synthesis and Reactivity
This compound is typically synthesized from commercially available precursors. A common synthetic route involves the esterification of 5-bromo-2-methoxybenzoic acid.
Figure 2: A general workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Reactivity Insights:
The reactivity of this compound is governed by its functional groups.
-
Suzuki and other Cross-Coupling Reactions: The bromine atom is a key functional handle for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position, a crucial strategy in the synthesis of complex drug molecules.[6]
-
Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.
-
Electrophilic Aromatic Substitution: The electron-donating methoxy group and the electron-withdrawing bromo and methyl ester groups will direct further electrophilic aromatic substitution to specific positions on the ring.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmaceutical compounds.[1] Its utility stems from the ability to use the bromine atom for the strategic introduction of various molecular fragments through cross-coupling reactions.[6] This allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its role as a versatile intermediate allows for the construction of more complex scaffolds with potential therapeutic applications.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. While there are gaps in the publicly available experimental data for this specific isomer, the information presented here, combined with an understanding of related chemical principles, provides a solid foundation for researchers to effectively and safely utilize this compound in their synthetic endeavors. Further experimental investigation into its properties, particularly its melting point and detailed spectral characterization, would be a valuable contribution to the chemical community.
References
Methyl 5-bromo-2-methoxybenzoate: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of Methyl 5-bromo-2-methoxybenzoate, a key building block in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. We will delve into its fundamental properties, synthesis, and critical applications, offering expert insights into its utilization in complex molecular architectures.
Core Compound Identification and Properties
This compound is a substituted aromatic ester that serves as a versatile intermediate. Its structure, featuring a bromine atom and methoxy and methyl ester functional groups, provides multiple reactive sites for synthetic transformations.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 7120-41-4 [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7120-41-4 | [1] |
| Molecular Formula | C9H9BrO3 | [1] |
| Molecular Weight | 245.1 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the electrophilic bromination of a substituted benzoate precursor. A representative synthetic route involves the bromination of methyl 2-methoxy-4-methylbenzoate. In this reaction, bromine is added dropwise to a solution of the starting material in acetic acid, with the temperature carefully controlled to remain below 25°C to ensure regioselectivity and minimize side-product formation[2].
The underlying mechanism is an electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring. The methoxy and methyl groups on the ring act as activating and directing groups, influencing the position of the incoming bromine.
Below is a workflow diagram illustrating a typical synthesis process.
Caption: Synthesis workflow for a brominated methoxybenzoate derivative.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block. The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules[3].
Role in Cross-Coupling Reactions
Reactions such as Suzuki, Heck, and Sonogashira couplings utilize the carbon-bromine bond as a reactive handle to form new carbon-carbon or carbon-heteroatom bonds. This capability is extensively leveraged in the synthesis of novel drug candidates and functional materials[3].
Intermediate in the Synthesis of SGLT2 Inhibitors
A significant application of related bromo-benzoic acid derivatives is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes[4][5]. These compounds, such as canagliflozin, work by promoting the excretion of glucose in the urine[4]. The synthesis of these complex molecules often involves intermediates structurally similar to this compound, highlighting its importance in pharmaceutical manufacturing.
The following diagram illustrates the role of a brominated aromatic compound as a key intermediate in a multi-step synthetic pathway.
Caption: Role of a key intermediate in a pharmaceutical synthesis pathway.
Experimental Protocol: Suzuki Coupling Reaction
The following is a representative, step-by-step protocol for a Suzuki coupling reaction using a brominated aromatic ester like this compound. This protocol is designed to be self-validating, with clear endpoints and rationale for each step.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents). The use of excess boronic acid and base drives the reaction to completion.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of Toluene to Water). The biphasic system facilitates the reaction by dissolving both the organic-soluble and water-soluble components.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). The catalyst should be added under the inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates the reaction is complete.
-
Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure coupled product.
Supplier Information
This compound is available from several reputable chemical suppliers. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.
Table 2: Representative Suppliers of this compound
| Supplier | Product Name | Purity |
| Sigma-Aldrich | Methyl 2-bromo-5-methoxybenzoate | 97% |
| TCI America | Methyl 2-Bromo-5-methoxybenzoate | >98.0% (GC) |
| Fisher Scientific | Methyl 2-Bromo-5-methoxybenzoate | 98.0+% |
| Cenmed Enterprises | Methyl 2 Bromo 5 Methoxybenzoate | 97% |
Note: Product names and CAS numbers can sometimes vary based on the position of the substituents (e.g., "2-bromo-5-methoxy" vs. "5-bromo-2-methoxy"). Always verify the structure and CAS number (7120-41-4 for the title compound) before purchasing.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. In case of contact with skin or eyes, rinse immediately with plenty of water[6][7][8].
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of Methyl 5-bromo-2-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative
Methyl 5-bromo-2-methoxybenzoate is a substituted aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. Its precise molecular structure, featuring a specific arrangement of bromo, methoxy, and methyl ester substituents on a benzene ring, imparts unique chemical properties that are critical for its intended downstream applications.
Characterizing this molecule with unambiguous certainty is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary toolkit. Each method offers a unique and complementary perspective on the molecule's architecture: NMR elucidates the precise connectivity and chemical environment of hydrogen and carbon atoms, IR identifies the functional groups present, and MS determines the molecular weight and reveals structural information through fragmentation analysis.
This guide provides an in-depth analysis of the expected spectral data for this compound, serving as a foundational reference for researchers in synthetic chemistry, quality control, and drug development.
Molecular Structure and Spectroscopic Assignment Framework
To ensure clarity in the assignment of spectral signals, the following standardized numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon) spectra provides a complete picture of the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show five distinct signals: three for the aromatic protons and two singlets for the methoxy and methyl ester protons. The substitution pattern dictates a specific set of coupling interactions between the aromatic protons.
-
H6: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing ester and bromo groups. It is expected to be a doublet, coupled only to H4 (a small meta coupling).
-
H4: This proton is situated between two protons (H3 and H6, meta to each other). However, given the substitution pattern, it's ortho to the bromine and meta to the methoxy group. It will appear as a doublet of doublets, coupled to H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).
-
H3: This proton is ortho to the methoxy group and ortho to H4. It will appear as a doublet due to coupling with H4 (J ≈ 8-9 Hz).
-
C8-H₃ (Methoxy): The three protons of the methoxy group are equivalent and not coupled to other protons, appearing as a sharp singlet.
-
C9-H₃ (Ester Methyl): The three protons of the methyl ester are also equivalent and uncoupled, appearing as another sharp singlet.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H6 | 7.85 | d | ~2.7 | 1H |
| H4 | 7.55 | dd | ~8.9, ~2.7 | 1H |
| H3 | 6.95 | d | ~8.9 | 1H |
| C8-H₃ (-OCH₃) | 3.90 | s | - | 3H |
| C9-H₃ (-COOCH₃) | 3.88 | s | - | 3H |
(Data predicted using advanced machine learning algorithms; for reference see[1])
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the nature of the attached substituent (electronegativity and resonance effects).
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C7 (C=O) | 165.5 | Quaternary (Ester Carbonyl) |
| C2 (C-OCH₃) | 158.0 | Quaternary (Aromatic) |
| C6 (C-H) | 135.0 | Tertiary (Aromatic) |
| C4 (C-H) | 134.5 | Tertiary (Aromatic) |
| C1 (C-COOR) | 122.0 | Quaternary (Aromatic) |
| C5 (C-Br) | 115.0 | Quaternary (Aromatic) |
| C3 (C-H) | 114.0 | Tertiary (Aromatic) |
| C8 (-OCH₃) | 56.5 | Primary (Methoxy) |
| C9 (-COOCH₃) | 52.5 | Primary (Ester Methyl) |
(Data predicted using established chemical shift databases and algorithms; for reference see[2])
The downfield shift of C7 is characteristic of an ester carbonyl carbon. C2, bonded to the electronegative oxygen of the methoxy group, is also significantly deshielded. The carbon bearing the bromine (C5) is found at a characteristic upfield position for halogenated carbons. The methoxy (C8) and ester methyl (C9) carbons appear in the typical upfield region for sp³ hybridized carbons attached to oxygen.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of chemical bonds. For this compound, the key absorptions will correspond to the ester, the ether (methoxy), and the substituted aromatic ring. The following data is based on the experimentally determined spectrum of the isomer Methyl 2-bromo-5-methoxybenzoate, which contains the same functional groups and is expected to have very similar characteristic peak positions.[4]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| ~ 3000-3100 | Medium-Weak | C-H Stretch | Aromatic |
| ~ 2840-2960 | Medium-Weak | C-H Stretch | -OCH₃ and -COOCH₃ |
| ~ 1730 | Strong, Sharp | C=O Stretch | Ester |
| ~ 1590, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O Stretch (Asymmetric) | Aryl Ether & Ester |
| ~ 1020 | Strong | C-O Stretch (Symmetric) | Aryl Ether & Ester |
| ~ 820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |
The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 1730 cm⁻¹, which is unequivocally due to the carbonyl (C=O) stretch of the ester group.[5][6] The strong bands in the 1250-1020 cm⁻¹ region are characteristic of the C-O stretching vibrations of both the ester and the aryl ether functionalities.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[8][9]
Molecular Ion and Isotopic Pattern
The key diagnostic feature in the mass spectrum of this compound is the molecular ion peak (M⁺). Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[10]
-
M⁺ peak: m/z = 244 (corresponding to C₉H₉⁷⁹BrO₃)
-
M+2 peak: m/z = 246 (corresponding to C₉H₉⁸¹BrO₃)
The presence of this characteristic 1:1 doublet is definitive proof of a molecule containing a single bromine atom.
Major Fragmentation Pathways
Under the high energy of EI-MS, the molecular ion will fragment in predictable ways, primarily through the loss of stable neutral radicals.[11][12][13]
-
Loss of a Methoxy Radical (•OCH₃): Alpha cleavage at the ester group is a common pathway, leading to the loss of the methoxy radical. This results in a prominent acylium ion.
-
[M - 31]⁺: m/z = 213 / 215
-
-
Loss of the Ester Methyl Radical (•CH₃): Loss of a methyl radical from the methoxy group is also possible.
-
[M - 15]⁺: m/z = 229 / 231
-
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group.
-
[M - 59]⁺: m/z = 185 / 187
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following protocols describe standardized procedures for acquiring high-quality spectral data for a solid organic compound like this compound.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh the appropriate amount of sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into a clean vial.[14][15] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[16]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[17]
-
Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, number of scans) and acquire the Free Induction Decay (FID).
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For ¹H spectra, perform peak integration.
ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[4][18][19]
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.[20]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.
EI-MS Data Acquisition
-
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane).[21]
-
Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer. This is typically done via a direct insertion probe for pure solids or through a gas chromatograph (GC) inlet.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and subsequent fragment ions.[22][23][24]
-
Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The structural elucidation of this compound is reliably achieved through a combined application of NMR, IR, and MS. While a complete set of experimental data is not widely published, a combination of high-quality predicted NMR data and comparative analysis of IR and MS spectra provides a confident and scientifically rigorous characterization. The predicted ¹H and ¹³C NMR spectra reveal the precise proton and carbon environments, the IR spectrum confirms the presence of key ester and ether functional groups, and the mass spectrum establishes the molecular weight while confirming the presence of a single bromine atom through its distinct isotopic signature. This comprehensive guide serves as a valuable technical resource for the unambiguous identification and quality assessment of this important synthetic intermediate.
References
- 1. PROSPRE [prospre.ca]
- 2. Visualizer loader [nmrdb.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 17. depts.washington.edu [depts.washington.edu]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 21. benchchem.com [benchchem.com]
- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 23. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 24. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-methoxybenzoate
Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate
In the realm of drug discovery and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful experimental design. For researchers, scientists, and drug development professionals, the ability to effectively dissolve a compound like Methyl 5-bromo-2-methoxybenzoate (CAS No. 7120-41-4) governs its reactivity, purification, and formulation.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility of this compound, offering both a predictive framework based on physicochemical principles and a detailed protocol for its empirical determination. While extensive quantitative solubility data for this specific molecule is not widely published, this document will equip you with the foundational knowledge and practical methodologies to confidently assess its solubility in your own laboratory settings.
Molecular Profile of this compound
A thorough understanding of a molecule's structure is paramount to predicting its solubility. This compound is a substituted aromatic ester with the following key features:
-
Aromatic Ring: The benzene ring provides a significant non-polar character to the molecule.
-
Ester Group (-COOCH₃): This functional group introduces polarity and potential for dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The ether linkage adds to the polarity and can act as a hydrogen bond acceptor.
-
Bromo Group (-Br): The bromine atom increases the molecular weight and contributes to its overall low polarity.
| Property | Value | Source |
| CAS Number | 7120-41-4 | [3][4][5] |
| Molecular Formula | C₉H₉BrO₃ | [3][5][6] |
| Molecular Weight | 245.07 g/mol | [5][6] |
| Appearance | White to off-white solid | [1] |
The Principle of "Like Dissolves Like": A Predictive Solubility Analysis
The adage "like dissolves like" remains a powerful guiding principle in solubility prediction. It suggests that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of this compound, we can infer its solubility in a range of common organic solvents. The presence of both polar functional groups and a non-polar aromatic ring suggests it will exhibit a nuanced solubility profile.
Predicted Solubility Profile:
| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Hexane | 0.1 | 1.88 | Low | A non-polar solvent, unlikely to effectively solvate the polar ester and methoxy groups. |
| Toluene | 2.4 | 2.38 | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |
| Diethyl Ether | 2.8 | 4.34 | Moderate | A relatively non-polar solvent with some capacity to interact with the ester group. |
| Dichloromethane (DCM) | 3.1 | 9.08 | High | A polar aprotic solvent that should effectively solvate the entire molecule. |
| Ethyl Acetate | 4.4 | 6.02 | High | The ester functionality of the solvent will interact well with the ester group of the solute. |
| Acetone | 5.1 | 20.7 | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |
| Isopropanol | 3.9 | 18.3 | Moderate | A polar protic solvent; solubility may be limited by the non-polar regions of the molecule. |
| Ethanol | 4.3 | 24.6 | Moderate | Similar to isopropanol, with slightly higher polarity. |
| Methanol | 5.1 | 32.6 | Moderate to High | A polar protic solvent; a related compound, methyl 4-acetamido-5-bromo-2-methoxybenzoate, is slightly soluble in methanol.[7] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. One source confirms solubility in DMSO.[6] |
| Water | 10.2 | 80.1 | Low / Insoluble | A highly polar protic solvent; the large non-polar surface area of the molecule will likely lead to very poor aqueous solubility. A related isomer is not miscible in water.[8] |
Note: Polarity index and dielectric constant values are approximate and can vary with temperature and source.
Experimental Determination of Solubility: A Validated Protocol
Given the limited availability of public data, an empirical determination of solubility is often necessary. The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound.
Materials and Equipment
-
This compound (CAS 7120-41-4)
-
Selected organic solvents (analytical grade)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
Temperature-controlled shaker (optional)
-
Filtration apparatus (e.g., syringe filters)
Experimental Workflow
Caption: Figure 1. Experimental workflow for qualitative solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Initial Solvent Addition: Add 0.1 mL of the selected solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 30 seconds.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Solubility Classification (Initial):
-
If the solid completely dissolves, the compound is considered highly soluble (>100 mg/mL) in that solvent.
-
If the solid does not dissolve, proceed to the next step.
-
-
Further Solvent Addition: Add an additional 0.9 mL of the solvent to bring the total volume to 1.0 mL.
-
Extended Mixing: Vortex the vial for another 30 seconds. If necessary, place the vial in a temperature-controlled shaker at a consistent temperature (e.g., 25°C) for a period of time (e.g., 1 hour) to ensure equilibrium is reached.
-
Final Observation and Classification:
-
If the solid is completely dissolved, the compound is soluble (approx. 10 mg/mL).
-
If a significant portion of the solid has dissolved, it is partially soluble .
-
If the solid remains largely undissolved, it is insoluble (<10 mg/mL).
-
Molecular Interactions and Solubility: A Deeper Dive
The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Caption: Figure 2. Intermolecular forces governing solubility.
In the case of this compound, solvents like dichloromethane and ethyl acetate are effective because they can engage in favorable dipole-dipole interactions with the ester and methoxy groups, while also having sufficient non-polar character to interact with the brominated aromatic ring. Conversely, highly polar protic solvents like water are poor solvents because the strong hydrogen bonding network of water is not sufficiently disrupted by favorable interactions with the largely non-polar solute.
Safety and Handling
When conducting solubility studies with this compound, it is essential to adhere to standard laboratory safety procedures. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.
Conclusion
This compound is a versatile synthetic intermediate whose utility is fundamentally linked to its solubility profile. While a comprehensive public database of its solubility in all common organic solvents is lacking, this guide provides a robust framework for predicting and experimentally determining its solubility. By understanding the interplay of its molecular structure with solvent properties, researchers can make informed decisions to optimize reaction conditions, facilitate purification, and advance their drug discovery and development efforts.
References
- 1. lookchem.com [lookchem.com]
- 2. 7120-41-4 | MFCD06203656 | this compound [aaronchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS 7120-41-4 | 2623-9-27 | MDL MFCD06203656 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | CAS 7120-41-4 | Sun-shinechem [sun-shinechem.com]
- 7. Methyl 4-acetamido-5-bromo-2-methoxybenzoate|lookchem [lookchem.com]
- 8. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]
An In-depth Technical Guide to the Suzuki Coupling Reaction Mechanism of Methyl 5-bromo-2-methoxybenzoate
This guide provides a comprehensive exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the mechanistic intricacies involving Methyl 5-bromo-2-methoxybenzoate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to facilitate a deeper understanding and application of this pivotal synthetic transformation.
Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, offering a versatile and highly functional group tolerant method for constructing complex molecular architectures.[2][3] Its significance is particularly pronounced in the pharmaceutical industry, where the synthesis of biaryl and heteroaryl scaffolds is paramount for the development of novel therapeutics.[1][4]
This compound serves as a valuable building block in this context. The presence of a bromine atom provides a reactive handle for the Suzuki coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[1] The resulting 5-aryl-2-methoxybenzoate derivatives are key intermediates in the synthesis of numerous biologically active molecules. This guide will dissect the reaction mechanism, offering a detailed, step-by-step analysis of the catalytic cycle as it pertains to this specific and relevant substrate.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle is broadly composed of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Pre-catalyst Activation
The catalytic cycle is initiated by an active Pd(0) species.[5] Commonly used palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, are in the Pd(II) or Pd(0) state respectively, but require activation.[5] For Pd(II) precursors, a reduction to Pd(0) is necessary, which can be achieved in situ through various means, including the oxidation of phosphine ligands or the homocoupling of organoboron reagents.[5] The active catalyst is typically a low-coordinate Pd(0) complex, often with one or two phosphine ligands.[8]
Step 1: Oxidative Addition
The first crucial step of the catalytic cycle is the oxidative addition of the aryl halide, in this case, this compound, to the active Pd(0) catalyst.[7][9] This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex.[8][10] The reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl.[7][9]
The presence of an electron-donating methoxy group at the ortho position and an electron-withdrawing methyl ester at the para position of the bromine atom in this compound presents an interesting electronic profile. While electron-withdrawing groups on the aryl halide can facilitate oxidative addition, electron-donating groups can have the opposite effect.[7] However, the overall electronic nature and steric environment of the substrate allow for efficient oxidative addition under appropriate catalytic conditions. The mechanism of oxidative addition can be complex, with studies suggesting the involvement of monoligated palladium species under catalytic conditions.[8][9]
Step 2: Transmetalation
Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center.[2] This step is critical and is where the role of the base becomes paramount.[11][12] The organoboron compound, in its neutral state, is generally not nucleophilic enough to readily transmetalate.[13]
The base plays a multifaceted role in activating the organoboron species.[2][14][15] Two primary pathways are generally considered:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[15] This activated species then reacts with the arylpalladium(II) halide complex.
-
Hydroxide/Alkoxide Pathway: The base can react with the arylpalladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex.[12][15] This complex then undergoes reaction with the neutral boronic acid.
The exact mechanism can be influenced by the choice of base, solvent, and the specific substrates involved.[12] For substrates like this compound, which contains a potentially base-sensitive ester group, the choice of a milder base such as potassium carbonate or potassium phosphate is often preferred to avoid hydrolysis.[11][16]
Step 3: Reductive Elimination
The final step of the catalytic cycle is reductive elimination.[2][7] In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state.[5][7] For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex.[17][18] If the transmetalation step results in a trans complex, a trans-cis isomerization must precede the final bond-forming step.[17] The steric bulk of the phosphine ligands can play a significant role in promoting this final step.[2]
The regenerated Pd(0) catalyst can then re-enter the catalytic cycle, allowing for the process to continue until the limiting reagent is consumed.[5]
Visualizing the Catalytic Cycle
The intricate dance of the palladium catalyst and the reacting partners can be effectively visualized through a diagram of the catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Experimental Considerations and Protocol
The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of palladium source and phosphine ligand is critical. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, combinations of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand are more common.[18] The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[2] For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rates of oxidative addition and reductive elimination.[16][19] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines, particularly for challenging couplings.[11][20]
Base and Solvent System
As discussed, the base is essential for the transmetalation step.[15] The choice of base must be compatible with the functional groups present in the substrates. For this compound, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4][16] The solvent system often consists of an organic solvent such as 1,4-dioxane, toluene, or 2-MeTHF, frequently with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the boronate species.[4][6][13]
Experimental Workflow
A typical experimental workflow for the Suzuki coupling of this compound is outlined below.
Caption: Figure 2: Typical Experimental Workflow for a Suzuki Coupling Reaction.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
SPhos (e.g., 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (e.g., a 4:1 to 10:1 mixture, 0.1-0.2 M concentration) via syringe.
-
Degas the solution by bubbling the inert gas through the stirred mixture for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Challenges and Side Reactions
Despite its robustness, the Suzuki coupling is not without potential challenges.
-
Protodeborylation: The cleavage of the C-B bond of the organoboron reagent by a proton source can be a significant side reaction, leading to the formation of an arene byproduct and reduced yields. This is often more prevalent with electron-rich boronic acids.
-
Homocoupling: The coupling of two organoboron reagents (Glaser-type coupling) or two aryl halides can occur, particularly at higher temperatures or with certain catalyst systems.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process that can be promoted by certain bases or impurities.[5]
-
Substrate Compatibility: While generally tolerant of many functional groups, highly acidic protons or base-sensitive functionalities on the substrates may require protection or careful selection of reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of the modern synthetic chemist. A thorough understanding of its mechanism, particularly the distinct roles of the catalyst, ligand, and base in the catalytic cycle, is essential for its successful application. For a substrate like this compound, careful consideration of the electronic and steric factors, along with judicious selection of reaction conditions, enables the efficient synthesis of valuable biaryl intermediates for drug discovery and development. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to confidently and effectively utilize this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
stability and storage conditions for Methyl 5-bromo-2-methoxybenzoate
An In-Depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-methoxybenzoate
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound (CAS No. 7120-41-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this critical reagent.
Introduction: Compound Profile
This compound is a substituted aromatic ester widely utilized as a key building block in organic synthesis, particularly in the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras). Its molecular structure, featuring an ester group, a methoxy ether, and a bromine atom on the benzene ring, dictates its reactivity and stability profile. Understanding these characteristics is paramount for preventing degradation, ensuring experimental reproducibility, and maintaining purity in downstream applications.
Molecular Structure:
-
Name: this compound
-
Synonyms: 5-Bromo-2-methoxybenzoic acid methyl ester, Methyl 5-bromo-o-anisate[1]
-
CAS Number: 7120-41-4[2]
-
Molecular Formula: C₉H₉BrO₃[2]
-
Molecular Weight: 245.07 g/mol [1]
Chemical Stability Profile
The stability of this compound is influenced by several factors, primarily its susceptibility to hydrolysis and potential sensitivity to light. Understanding the mechanisms behind these degradation pathways is crucial for establishing effective storage and handling protocols.
Susceptibility to Hydrolysis
The most significant degradation pathway for this compound is the hydrolysis of its methyl ester functional group. This reaction can be catalyzed by both acids and bases, or proceed slowly in the presence of water, cleaving the ester bond to yield 5-bromo-2-methoxybenzoic acid and methanol.[3][4][5]
-
Mechanism: The reaction involves a nucleophilic attack on the electrophilic carbonyl carbon of the ester. In basic conditions, a hydroxide ion acts as the nucleophile, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.[4][6] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.
-
Causality: The presence of moisture is the primary driver for this degradation. The rate of hydrolysis is significantly accelerated by acidic or basic contaminants. Therefore, preventing exposure to moisture and maintaining a neutral pH environment are the most critical factors for preserving the compound's integrity. High temperatures can also increase the rate of hydrolysis.[7]
Caption: Potential hydrolysis degradation pathway for this compound.
Photostability
Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[8] Although specific photostability data for this compound is not extensively published, the carbon-bromine (C-Br) bond can be susceptible to photolytic cleavage, potentially leading to the formation of radical species and subsequent secondary degradation products.
-
Causality: Energy from photons can be absorbed by the molecule, promoting it to an excited state where bond cleavage is more likely. To mitigate this risk, the compound should be shielded from light, especially direct sunlight and UV sources.[9]
Thermal Stability
This compound is a solid at room temperature and possesses a high boiling point, indicating good thermal stability under standard laboratory conditions. However, elevated temperatures can accelerate degradation, particularly hydrolysis if moisture is present.[7]
Incompatible Materials
As a general precaution for aromatic esters, contact with strong oxidizing agents and strong bases should be avoided.[10] Strong bases will catalyze rapid hydrolysis, while strong oxidizing agents could potentially react with the aromatic ring or the methoxy group.
Recommended Storage and Handling
Based on the chemical stability profile, the following conditions are recommended to ensure the long-term purity and integrity of this compound. Supplier recommendations generally indicate storage at room temperature, though specific product lots may have different advice.[2][11]
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | Store at controlled room temperature (e.g., 20-25°C). Some suppliers may recommend refrigeration (-20°C) for long-term storage.[1] | Prevents acceleration of degradation reactions. Avoids freeze-thaw cycles which can introduce moisture. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, preventing hydrolysis.[5] An inert atmosphere displaces oxygen, reducing the risk of oxidative degradation. |
| Light | Keep in a light-resistant container, such as an amber glass vial or an opaque container.[9] | Protects the compound from potential photolytic degradation due to UV or visible light exposure.[8][12] |
| Moisture | Store in a dry, well-ventilated place. Use of a desiccator for long-term storage is advisable. | Directly prevents the primary degradation pathway of hydrolysis by minimizing contact with water.[13] |
| Handling | Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or fume hood.[13][14] | Ensures operator safety and prevents contamination of the material. |
Protocol: Forced Degradation Stability Study
To empirically validate the stability of a given batch of this compound, a forced degradation study is essential. This protocol provides a self-validating system by comparing the compound's purity under stress conditions against a control.
Objective
To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.
Materials and Equipment
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter, calibrated oven, photostability chamber (with UV/Vis lamps)
-
Class A volumetric flasks and pipettes
Experimental Workflow
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV (254 nm) and visible light in a photostability chamber.
-
Control Sample: Prepare a sample by diluting the stock solution with the solvent mixture and store it under normal conditions (room temperature, protected from light).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the control, by a validated HPLC-UV method. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample. Characterize major degradation products if possible (e.g., by comparing retention times with a standard of the expected hydrolytic product).
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
The primary factor affecting the stability of this compound is its susceptibility to hydrolysis, which is exacerbated by moisture, non-neutral pH, and elevated temperatures. A secondary consideration is its potential for photodegradation. By implementing proper storage and handling procedures—namely, keeping the compound in a tightly sealed, light-resistant container in a cool, dry environment—researchers can effectively mitigate these risks and ensure the material's integrity for reliable and reproducible scientific outcomes.
References
- 1. This compound | CAS 7120-41-4 | Sun-shinechem [sun-shinechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Esters | Research Starters | EBSCO Research [ebsco.com]
- 6. youtube.com [youtube.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 5-Bromo-2-methylbenzoate | 79669-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. bspublications.net [bspublications.net]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the Applications of Methyl 5-bromo-2-methoxybenzoate
Foreword: Unveiling the Potential of a Versatile Scaffold
In the intricate world of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. Among these, Methyl 5-bromo-2-methoxybenzoate has emerged as a cornerstone building block, offering a unique combination of reactivity and structural features that medicinal chemists can exploit to construct complex, biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon established synthetic strategies and highlighting its role in the generation of promising drug candidates. We will delve into the causality behind its utility, provide detailed experimental insights, and showcase its relevance in the synthesis of impactful pharmaceuticals.
Physicochemical Properties and Strategic Importance
This compound is a substituted aromatic compound with the molecular formula C₉H₉BrO₃. Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, and a methyl ester. This specific arrangement of functional groups is not arbitrary; it is a calculated design that offers multiple avenues for synthetic manipulation, making it a highly valuable intermediate in the pharmaceutical industry.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 7120-41-4 | [1] |
The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:
-
The Bromine Atom: This halogen serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with a wide array of boronic acids and esters, enabling the introduction of diverse aryl and heteroaryl moieties. This is a fundamental strategy for exploring the chemical space around the core scaffold to optimize interactions with biological targets.
-
The Methoxy Group and Methyl Ester: These groups influence the electronic properties of the aromatic ring and can be subjected to further modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, a common linkage in many drug molecules. The methoxy group can potentially be demethylated to a hydroxyl group, providing a hydrogen bond donor.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, and it is central to the utility of this compound in medicinal chemistry.[3][5] This reaction facilitates the creation of biaryl and heteroaryl structures, which are prevalent motifs in many classes of therapeutic agents, including kinase inhibitors.[3][6]
Causality in Experimental Choices:
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The palladium catalyst, typically in the form of Pd(OAc)₂ or a pre-catalyst, is essential for the catalytic cycle. The choice of phosphine ligand is critical, especially for sterically hindered substrates, as it influences the stability and reactivity of the palladium complex. The base, commonly an inorganic carbonate or phosphate, is required for the activation of the boronic acid. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application in the Synthesis of Marketed Drugs: The Case of Canagliflozin
While direct, publicly available examples of marketed drugs synthesized from this compound are scarce, a closely related analog, 5-bromo-2-methylbenzoic acid, serves as a key starting material for the synthesis of Canagliflozin , an important antidiabetic drug.[7] This example powerfully illustrates the utility of the bromo-substituted benzoic acid scaffold in the construction of complex, high-value pharmaceuticals. Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.
Caption: Conceptual pathway from a bromo-benzoic acid scaffold to Canagliflozin.
This synthetic route underscores the importance of the bromine atom as a handle for the crucial C-C bond-forming reaction that creates the central biaryl core of the drug molecule.
Potential in the Development of Novel Therapeutics
The versatility of this compound makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents.
Kinase Inhibitors for Oncology
Many kinase inhibitors feature a biaryl or heteroaryl core structure that is essential for their binding to the ATP pocket of the target kinase. The Suzuki-Miyaura coupling of this compound with various (hetero)arylboronic acids provides a straightforward route to a library of potential kinase inhibitors.[3] The methoxy and methyl ester groups can be further functionalized to introduce solubilizing groups or to fine-tune the pharmacokinetic properties of the molecules. For instance, a European patent application mentions a compound containing a methoxy-phenyl moiety in the context of inhibitors for EGFR mutant cancers, highlighting the relevance of this structural motif in oncology research.[8]
Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and the development of novel modulators is an active area of research. The scaffold of this compound can be elaborated to create ligands that interact with GPCRs. The ability to introduce diverse substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships to achieve desired potency and selectivity.
Anti-inflammatory and Anti-cancer Agents
Derivatives of substituted benzoic acids have shown promise as anti-inflammatory and anti-cancer agents. The core structure of this compound can be incorporated into larger molecules designed to inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity, particularly its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient platform for the synthesis of complex and diverse molecular architectures. The successful application of a closely related analog in the synthesis of the marketed drug Canagliflozin validates the importance of this scaffold in drug discovery. As researchers continue to explore new therapeutic targets and develop innovative synthetic methodologies, the demand for versatile and strategically functionalized building blocks like this compound is poised to grow. Its potential to accelerate the discovery and development of the next generation of medicines is undeniable, solidifying its place as a lynchpin in the modern medicinal chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methyl 5-bromo-2-methoxybenzoate: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-bromo-2-methoxybenzoate has emerged as a particularly valuable and versatile building block, especially in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the orthogonal reactivity of its three key functional groups: the methyl ester, the methoxy group, and the bromine atom. This trifecta of functionality allows for a diverse range of chemical transformations, enabling chemists to forge intricate ring systems that form the core of many pharmaceuticals, agrochemicals, and materials science innovations.
The bromine atom, typically at the 5-position, serves as a versatile handle for a multitude of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, paving the way for the construction of diverse molecular libraries. The electron-donating methoxy group at the 2-position not only influences the regioselectivity of these coupling reactions but also plays a crucial role in modulating the electronic properties of the aromatic ring. Finally, the methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing an additional point for molecular elaboration. This guide will delve into the synthetic utility of this compound, providing an in-depth exploration of its application in the construction of key heterocyclic systems, complete with mechanistic insights and detailed experimental protocols.
Strategic Applications in Heterocyclic Synthesis
The strategic positioning of the functional groups in this compound allows for a range of synthetic disconnections, making it a valuable precursor for several classes of heterocyclic compounds. This section will explore some of the most prominent examples.
Synthesis of Benzofurans: A Gateway to Bioactive Molecules
Benzofurans are a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. This compound serves as an excellent starting material for the construction of functionalized benzofurans, often via a multi-step sequence involving Sonogashira coupling followed by intramolecular cyclization.
A common strategy involves the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The resulting 5-alkynyl intermediate can then undergo an intramolecular cyclization to furnish the benzofuran ring system. The methoxy group at the 2-position plays a crucial role in activating the ortho position for cyclization and can be cleaved under various conditions to yield the corresponding phenol, which is often a key pharmacophore.
Experimental Protocol: Synthesis of a Substituted Benzofuran
Step 1: Sonogashira Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of toluene and water (e.g., 5:1 v/v) in a Schlenk flask, add the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a base, typically an amine like triethylamine or diisopropylamine (2.0 eq), to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 5-alkynyl intermediate from Step 1 in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to promote the cyclization.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the substituted benzofuran.
Data Presentation: Representative Yields for Benzofuran Synthesis
| Starting Alkyne | Coupling Conditions | Cyclization Conditions | Yield of Benzofuran |
| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, Toluene, 80 °C | K₂CO₃, DMF, 120 °C | 75% |
| 1-Hexyne | PdCl₂(PPh₃)₂, CuI, DIPA, THF, 60 °C | NaH, DMSO, 100 °C | 68% |
| (Trimethylsilyl)acetylene | Pd(dppf)Cl₂, CuI, Et₃N, Dioxane, 90 °C | TBAF, THF, rt | 82% |
Visualization: Synthetic Workflow for Benzofuran Synthesis
Caption: A generalized workflow for the synthesis of substituted benzofurans.
Construction of Indazole Scaffolds: A Privileged Core in Medicinal Chemistry
Indazoles are another class of heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound can be effectively utilized in the synthesis of indazoles through a sequence often involving a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination followed by cyclization.
In a typical approach, the bromine atom of this compound is displaced by a hydrazine derivative. The resulting intermediate can then undergo an intramolecular cyclization, often under acidic or basic conditions, to form the indazole ring. The choice of hydrazine and the reaction conditions can be tailored to introduce various substituents on the indazole core, allowing for the generation of diverse compound libraries for drug discovery programs.
Experimental Protocol: Synthesis of a Substituted Indazole
Step 1: Hydrazine Displacement
-
In a sealed tube or a microwave vial, combine this compound (1.0 eq), the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.5 eq), and a suitable solvent such as n-butanol or dimethyl sulfoxide (DMSO).
-
If necessary, add a base like potassium carbonate (K₂CO₃) or a palladium catalyst and a ligand for Buchwald-Hartwig amination.
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 120-180 °C), either conventionally or using microwave irradiation.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product may be used directly in the next step or purified by column chromatography.
Step 2: Cyclization to form the Indazole Ring
-
Dissolve the crude product from Step 1 in a suitable solvent, such as acetic acid or ethanol.
-
Heat the reaction mixture to reflux and monitor the cyclization by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a base, such as saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired substituted indazole.
Data Presentation: Representative Yields for Indazole Synthesis
| Hydrazine Derivative | Displacement Conditions | Cyclization Conditions | Yield of Indazole |
| Hydrazine Hydrate | n-Butanol, 120 °C | Acetic Acid, reflux | 85% |
| Phenylhydrazine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | p-TsOH, Toluene, reflux | 78% |
| Methylhydrazine | K₂CO₃, DMSO, 150 °C | HCl (cat.), Ethanol, reflux | 72% |
Visualization: Logical Relationship in Indazole Synthesis
Caption: Key transformations in the synthesis of substituted indazoles.
Conclusion: A Cornerstone for Heterocyclic Chemistry
This compound has firmly established itself as a cornerstone building block in the synthesis of heterocyclic compounds. Its predictable reactivity and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of complex molecular frameworks. The ability to selectively engage the bromo, methoxy, and ester functionalities allows for a high degree of synthetic flexibility, enabling the creation of diverse libraries of benzofurans, indazoles, and other important heterocyclic systems. As the demand for novel bioactive molecules and functional materials continues to grow, the importance of versatile and readily available starting materials like this compound will undoubtedly continue to increase, solidifying its role as an indispensable resource in the synthetic chemist's toolbox.
theoretical calculations on the electronic properties of Methyl 5-bromo-2-methoxybenzoate
An In-Depth Technical Guide to the Theoretical Calculation of Electronic Properties for Methyl 5-bromo-2-methoxybenzoate
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development and materials science, the ability to predict molecular behavior before committing to costly and time-consuming synthesis is paramount. This compound, a substituted aromatic ester, represents a class of scaffolds frequently encountered in the design of pharmacologically active agents and functional materials. Its electronic properties—the distribution and energy of its electrons—govern its reactivity, stability, and intermolecular interactions. This guide provides a comprehensive framework for the theoretical investigation of these properties using robust computational methods. We will move beyond a mere recitation of protocols, delving into the rationale behind our computational choices and demonstrating how to transform raw data into actionable chemical insights. This document is structured to serve as a self-validating guide for researchers, grounding every step in the principles of quantum chemistry and providing authoritative references for further exploration.
Foundational Concepts: Why Theoretical Calculations Matter
The electronic character of this compound is dictated by the interplay of its constituent functional groups: the electron-withdrawing bromine atom and methyl ester group, and the electron-donating methoxy group, all attached to a central aromatic ring.[1][2][3] This intricate electronic balance influences the molecule's dipole moment, its ability to participate in hydrogen bonding, and its reactivity towards biological targets.
Theoretical calculations, particularly those based on Density Functional Theory (DFT) , offer a powerful lens through which to examine these properties. DFT has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[4][5][6] By solving approximations of the Schrödinger equation, DFT allows us to model the molecule's geometry, orbital energies, and charge distribution with high fidelity.
This guide will focus on a standard and well-validated computational approach: the B3LYP functional combined with the 6-311++G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates elements of both Hartree-Fock theory and DFT, providing a robust description of electron correlation.[7][8]
-
The 6-311++G(d,p) basis set is a flexible and widely used set that provides a sufficiently detailed description of the electron orbitals for each atom in the molecule, including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for both heavy atoms and hydrogens.[5][6][9]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a comprehensive theoretical analysis of this compound. This workflow is designed to be implemented using standard computational chemistry software packages like Gaussian, ORCA, or GAMESS.
Step 1: Molecular Structure Preparation
The initial step is to generate a 3D representation of this compound. This can be done using a molecular builder such as GaussView or Avogadro. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization and Frequency Analysis
The purpose of geometry optimization is to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.
-
Protocol:
-
Load the initial structure into the computational software.
-
Set up a geometry optimization calculation.
-
Specify the method: DFT, using the B3LYP functional.
-
Specify the basis set: 6-311++G(d,p).
-
Initiate the calculation.
-
Following a successful optimization, perform a frequency calculation at the same level of theory. This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Step 3: Calculation of Key Electronic Properties
Using the optimized geometry from Step 2, single-point energy calculations are performed to derive the electronic properties.
-
Protocol:
-
Use the optimized coordinates as the input for a new calculation.
-
Specify the same DFT method (B3LYP/6-311++G(d,p)).
-
Request the calculation of the following properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): To analyze reactivity.
-
Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and intramolecular stability.
-
Time-Dependent DFT (TD-DFT): For the prediction of the UV-Visible absorption spectrum.[4][5]
-
-
Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. learncbse.in [learncbse.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for Suzuki-Miyaura Coupling using Methyl 5-bromo-2-methoxybenzoate
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in medicinal chemistry and materials science for creating biaryl and substituted aromatic structures.[1][4] Its widespread adoption is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[3][5]
Methyl 5-bromo-2-methoxybenzoate is a particularly valuable building block. The electron-donating methoxy group and the electron-withdrawing methyl ester moiety present a unique electronic environment on the aromatic ring. Successful coupling at the bromine position yields highly functionalized biaryl compounds that are key intermediates for a diverse range of biologically active molecules, including kinase inhibitors and other therapeutic agents. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this substrate, delving into the rationale behind reagent selection and procedural steps to ensure reproducible, high-yield results.
Reaction Principle: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) forms a boronate species. This activated species transfers its organic group to the palladium center, displacing the halide.[6][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6][7]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a representative coupling of this compound with Phenylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| This compound | 245.06 | 1.0 | 1.0 | Aryl halide substrate |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 | Palladium(0) catalyst source |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | Base; must be finely powdered and dry |
| 1,4-Dioxane | - | 8 mL | - | Organic solvent; must be anhydrous and degassed |
| Water | - | 2 mL | - | Co-solvent; must be deionized and degassed |
Step-by-Step Methodology
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis, isolation, and analysis.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and finely powdered Potassium Carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[9]
-
Degassing: Bubble Argon gas through the stirred solution for 15-20 minutes to thoroughly remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield is typically in the range of 85-95%.
Expert Insights: Rationale for Experimental Choices
-
Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is effective for a wide range of aryl bromides.[2][10] The phosphine ligands stabilize the palladium center and modulate its reactivity.[11] For more challenging or electron-rich substrates, catalysts with more electron-rich and bulky ligands, such as those developed by Buchwald, may offer improved performance.[12][13]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective and cost-efficient.[10] However, the presence of a methyl ester in the substrate introduces a risk of hydrolysis under strongly basic conditions. For substrates highly sensitive to hydrolysis, a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can be a viable alternative, though reaction rates may be slower.[8][14]
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is standard for Suzuki couplings.[1][9] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] Dioxane is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, allowing for elevated reaction temperatures.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Poor quality base or solvents. | 1. Ensure meticulous degassing of solvents and the reaction mixture.[15]2. Use a fresh bottle of catalyst.3. Use anhydrous solvents and finely ground, dry base. |
| Protodeborylation of Boronic Acid | The boronic acid degrades before coupling.This can be accelerated by high temperatures or certain impurities. | 1. Use a slight excess (1.1-1.3 equiv.) of the boronic acid.2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).3. Avoid unnecessarily long reaction times. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species can catalyze the coupling of two boronic acid molecules.[1] | 1. Ensure a thoroughly inert atmosphere.2. Use a high-purity Pd(0) precatalyst. |
| Hydrolysis of Ester Group | The base is too strong or the reaction temperature is too high for prolonged periods. | 1. Switch to a milder base such as KF or K₃PO₄.[14]2. Attempt the reaction at a lower temperature (e.g., 80 °C), accepting a potentially longer reaction time. |
| Dehalogenation of Aryl Bromide | A side reaction where the bromine is replaced by a hydrogen atom.[1] | 1. Ensure the absence of potential hydride sources.2. Screen different ligands or catalyst systems; sometimes a change in electronics can suppress this pathway. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly reliable and scalable transformation for the synthesis of valuable biaryl intermediates. By carefully controlling the reaction parameters—particularly maintaining an inert atmosphere and selecting the appropriate base and catalyst system—researchers can consistently achieve high yields of the desired product. This protocol serves as a robust starting point, empowering scientists in drug discovery and materials science to efficiently construct complex molecular architectures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Methyl 5-bromo-2-methoxybenzoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Methyl 5-bromo-2-methoxybenzoate (CAS No. 79669-50-4) is a highly versatile and strategically important building block in modern medicinal chemistry. Its substituted benzene ring, featuring an ortho-methoxy group, a meta-bromo substituent, and a methyl ester, offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of its application in the synthesis of complex pharmaceutical intermediates, focusing on the two most powerful and widely adopted transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond construction. We will delve into the mechanistic rationale behind these protocols, provide detailed, field-proven experimental procedures, and discuss troubleshooting strategies to empower researchers in drug discovery and development.
Introduction: The Strategic Value of a Multifunctional Scaffold
The design and synthesis of novel therapeutic agents often rely on the availability of robust chemical building blocks that allow for rapid and efficient diversification. This compound serves as an exemplary scaffold due to its distinct reactive sites.
-
The Aryl Bromide: The bromine atom is the primary reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. Its position on the ring is electronically influenced by the methoxy and ester groups, affecting its reactivity in predictable ways.
-
The Methoxy Group: This electron-donating group influences the regioselectivity of further electrophilic aromatic substitutions and modulates the electronic properties of the final molecule, which can be critical for target binding.
-
The Methyl Ester: This group provides a convenient point for further modification. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol, expanding the synthetic possibilities.
This combination makes the molecule an ideal starting point for constructing complex molecular architectures, particularly the biaryl and N-aryl motifs prevalent in many kinase inhibitors and other targeted therapies.[1][2]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Building Biaryl Cores
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds with exceptional functional group tolerance.[3] This reaction is paramount in the pharmaceutical industry for synthesizing biaryl scaffolds, which are key components of numerous drugs.[2][4]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving a Pd(0)/Pd(II) cycle. Understanding these steps is crucial for optimizing reaction conditions.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) coordinates to the palladium center. In the presence of a base, the aryl group is transferred from the boron atom to the palladium, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Degassing: Purge the resulting slurry by bubbling the inert gas through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Causality and Field-Proven Insights
-
Why Pd(PPh₃)₄? This air-stable Pd(0) precursor is convenient for general-purpose Suzuki couplings. For more challenging substrates, a combination of a Pd(II) source (like Pd(OAc)₂) and a phosphine ligand may be used.
-
The Role of the Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. K₂CO₃ is a reliable, cost-effective choice, though others like K₃PO₄ or Cs₂CO₃ can be effective, especially for hindered substrates.[5]
-
Why a Biphasic Solvent? The dioxane solubilizes the organic reagents, while the water solubilizes the inorganic base, creating an efficient interface for the reaction to occur.[5]
| Parameter | Typical Range | Rationale & Notes |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for industrial scale-up to reduce cost and residual palladium levels. Higher loadings may be needed for less reactive substrates. |
| Boronic Acid Equiv. | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Choice depends on substrate solubility and desired reaction temperature. All solvents must be rigorously degassed. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in countless pharmaceuticals.[6][7] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines, a transformation that was historically difficult to achieve with high yields and functional group tolerance.[8]
Mechanistic Rationale
Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. However, the specific steps and catalyst requirements are distinct.[7][9]
-
Oxidative Addition: A Pd(0) complex, coordinated to bulky, electron-rich phosphine ligands, inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. This is often the rate-limiting step.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated, regenerating the Pd(0) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Esterification of 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Esterifying 5-Bromo-2-methoxybenzoic Acid in Medicinal Chemistry
5-Bromo-2-methoxybenzoic acid is a versatile building block in organic synthesis, particularly in the realm of drug discovery and development. The strategic placement of the methoxy and bromo substituents on the aromatic ring offers multiple avenues for molecular elaboration. The carboxylic acid moiety, however, is often a point of liability in biological systems, prone to metabolic degradation and possessing physicochemical properties that can hinder cell membrane permeability. Esterification of this carboxylic acid is a critical chemical transformation that addresses these challenges. By converting the polar carboxylic acid to a less polar ester, chemists can modulate the lipophilicity, solubility, and metabolic stability of a molecule, which are key determinants of its pharmacokinetic and pharmacodynamic profile. Furthermore, the ester can serve as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid, or it can be a key intermediate for further synthetic transformations such as amide bond formation or reduction to an alcohol. These application notes provide a detailed guide to the experimental setup for the esterification of 5-bromo-2-methoxybenzoic acid, offering a comparative analysis of common methodologies and detailed protocols to aid researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of the starting material and the potential products is paramount for successful and safe experimentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromo-2-methoxybenzoic Acid | C₈H₇BrO₃ | 231.04 | 157-159 |
| Methyl 5-bromo-2-methoxybenzoate | C₉H₉BrO₃ | 245.07 | Not available |
| Ethyl 5-bromo-2-methoxybenzoate | C₁₀H₁₁BrO₃ | 259.10 | Not available |
Safety Precautions: 5-Bromo-2-methoxybenzoic acid is harmful if swallowed and causes skin and eye irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All esterification procedures should be conducted with care, paying close attention to the specific hazards of the reagents and solvents used.
Comparative Analysis of Esterification Methodologies
The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, and the desired purity of the final product. Here, we discuss three widely employed methods for the esterification of carboxylic acids.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
This is a traditional and cost-effective method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed.[2]
-
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3][4]
-
Advantages: Scalable, uses inexpensive reagents, and the work-up is relatively straightforward.
-
Disadvantages: Requires elevated temperatures and strongly acidic conditions, which may not be suitable for sensitive substrates. The reversible nature of the reaction can lead to incomplete conversion.
Steglich Esterification: Mild and Efficient Coupling
The Steglich esterification is a much milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][6]
-
Mechanism: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating DMAP. The carbodiimide is converted into a urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble and can be removed by filtration.[1][7]
-
Advantages: Proceeds under mild, neutral conditions at room temperature, making it suitable for acid- or base-sensitive substrates. High yields are often achieved.
-
Disadvantages: The carbodiimide reagents can be expensive, and the urea byproduct can sometimes be difficult to remove completely from the reaction mixture. DCC is a known allergen.
Mitsunobu Reaction: Inversion of Stereochemistry and Broad Scope
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols with inversion of stereochemistry. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
-
Mechanism: The reaction is a complex redox process. The phosphine and the azodicarboxylate react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt. The carboxylate, acting as a nucleophile, then displaces the triphenylphosphine oxide in an SN2 fashion, leading to the ester with inversion of configuration at the alcohol's stereocenter.[9][10][11]
-
Advantages: Occurs under very mild and neutral conditions. It is highly reliable for a wide range of substrates and is particularly useful for the synthesis of chiral esters where stereochemical control is crucial.
-
Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. The reagents are also relatively expensive.
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of methyl and ethyl 5-bromo-2-methoxybenzoate.
Protocol 1: Fischer Esterification for this compound
This protocol is a classic and robust method suitable for producing the methyl ester on a larger scale.
Materials:
-
5-Bromo-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) if necessary.
Protocol 2: Steglich Esterification for Ethyl 5-bromo-2-methoxybenzoate
This protocol is ideal for smaller-scale syntheses or when working with substrates that are sensitive to harsh acidic conditions.
Materials:
-
5-Bromo-2-methoxybenzoic acid
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methoxybenzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
Add anhydrous ethanol (1.2-1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude residue can be purified by column chromatography to remove any remaining DCU and other impurities to yield pure ethyl 5-bromo-2-methoxybenzoate.
Characterization of Products
Accurate characterization of the synthesized esters is essential for confirming their identity and purity.
This compound:
-
¹H NMR (CDCl₃): Expected signals around δ 7.6-7.0 (aromatic protons), δ 3.9 (methoxy protons), and δ 3.9 (ester methyl protons).
-
¹³C NMR (CDCl₃): Expected signals for the ester carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~56 ppm), and ester methyl carbon (~52 ppm).
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 244 and 246 in an approximately 1:1 ratio, characteristic of a compound containing one bromine atom.
Ethyl 5-bromo-2-methoxybenzoate:
-
¹H NMR (CDCl₃): Expected signals around δ 7.6-7.0 (aromatic protons), δ 4.4 (quartet, -OCH₂CH₃), δ 3.9 (singlet, -OCH₃), and δ 1.4 (triplet, -OCH₂CH₃).
-
¹³C NMR (CDCl₃): Expected signals for the ester carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm), ester methylene carbon (-OCH₂CH₃, ~61 ppm), methoxy carbon (-OCH₃, ~56 ppm), and ester methyl carbon (-OCH₂CH₃, ~14 ppm).
-
IR (KBr, cm⁻¹): Similar to the methyl ester, with a strong C=O stretch around 1720-1740 cm⁻¹.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 258 and 260 in an approximately 1:1 ratio.
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.
Data Presentation
| Esterification Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Yield (%) |
| Fischer | 5-Bromo-2-methoxybenzoic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 80-95 |
| Steglich | 5-Bromo-2-methoxybenzoic acid, Ethanol | DCC, DMAP (catalytic) | Dichloromethane | Room Temp. | 85-95 |
| Mitsunobu | 5-Bromo-2-methoxybenzoic acid, Ethanol | PPh₃, DEAD/DIAD | THF/Toluene | 0 °C to RT | >90 |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the esterification of 5-bromo-2-methoxybenzoic acid.
Caption: Generalized workflow for the esterification of 5-bromo-2-methoxybenzoic acid.
Conclusion
The esterification of 5-bromo-2-methoxybenzoic acid is a fundamental transformation that enhances its utility as a building block in medicinal chemistry and organic synthesis. The choice between Fischer, Steglich, and Mitsunobu esterification methods allows researchers to tailor the reaction conditions to the specific requirements of their synthetic route. By providing detailed protocols, comparative data, and a clear understanding of the underlying chemical principles, these application notes aim to empower researchers to confidently and efficiently perform this crucial synthetic step.
References
- 1. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 58733-41-8|Ethyl 2-bromo-5-methoxybenzoate|BLD Pharm [bldpharm.com]
- 5. Ethyl 2-amino-4-bromo-5-methoxybenzoate | CAS#:2060005-49-2 | Chemsrc [chemsrc.com]
- 6. Benzoic acid, ethyl ester [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. scielo.br [scielo.br]
- 9. rsc.org [rsc.org]
- 10. hmdb.ca [hmdb.ca]
- 11. hmdb.ca [hmdb.ca]
Application Notes and Protocols: The Strategic Use of Methyl 5-bromo-2-methoxybenzoate in C-N Cross-Coupling Reactions
Introduction: The Central Role of C-N Bonds and a Versatile Building Block
The construction of carbon-nitrogen (C-N) bonds is a foundational pillar of modern organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Arylamines are ubiquitous structural motifs found in a vast array of FDA-approved drugs, agrochemicals, and functional organic materials.[1][2] Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. Among the myriad of synthetic tools available, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and broadly applicable strategy.[3]
This guide focuses on Methyl 5-bromo-2-methoxybenzoate , a highly valuable and versatile building block for C-N bond formation. Its chemical architecture, featuring a bromine atom ortho to a methoxy group and meta to a methyl ester, provides a unique combination of reactivity and functionality. The bromine atom serves as an excellent leaving group in cross-coupling reactions, while the electron-donating methoxy group and electron-withdrawing ester group modulate the electronic properties of the aromatic ring, influencing catalytic cycle intermediates and overall reaction efficiency. This molecule is a key intermediate for creating complex molecular structures, contributing to the development of novel drug candidates and other fine chemicals.[4][5][6]
This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for the application of this compound in state-of-the-art C-N cross-coupling reactions.
Strategic Overview: Palladium vs. Copper Catalysis
The two dominant methodologies for aryl C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type condensations. The choice between them is dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the first choice for C-N coupling due to its remarkable functional group tolerance, broad substrate scope (including primary and secondary amines), and typically milder reaction conditions.[7][8] The development of sophisticated, sterically hindered, and electron-rich phosphine ligands has been crucial to its success.[9]
-
Copper-Catalyzed C-N Coupling (Ullmann Condensation): As the older of the two methods, the Ullmann reaction has seen a modern renaissance.[10] It is an attractive alternative due to the lower cost and toxicity of copper compared to palladium.[1] While traditional Ullmann conditions were harsh, modern protocols using specialized ligands allow for milder temperatures and improved yields, making it a highly competitive and sustainable option.[11]
The following sections provide detailed protocols and mechanistic insights for both catalytic systems, tailored specifically for reactions involving this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines from aryl halides.[12] The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The success of the reaction is critically dependent on the synergy between the palladium precursor, the phosphine ligand, and the base.[13]
Causality and Experimental Choices
-
Catalyst System (Palladium Precursor & Ligand): The active catalyst is a Pd(0)-ligand complex. While Pd(0) sources like Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., G3-Xantphos) are often preferred as they are air-stable and form the active Pd(0) species more reliably in situ. The ligand is the most critical component. For an electron-rich aryl bromide like this compound, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or chelating ligands like Xantphos are highly effective.[13] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base Selection: The base's primary role is to deprotonate the amine, forming the active nucleophile.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common for less acidic amines. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[14]
-
Solvent: Anhydrous, aprotic, and degassed solvents are mandatory to prevent catalyst deactivation and competing side reactions. Toluene and 1,4-dioxane are the most common choices.
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4-5 mol%)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate, 2.0 equiv)
-
Anhydrous, Degassed Toluene (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it now via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).[15]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.[2]
Data Summary: Typical Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Primary Aliphatic | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 75-95% |
| Secondary Cyclic | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | 80-98% |
| Aniline | G3-BrettPhos | BrettPhos | K₃PO₄ | t-AmylOH | 110 | 70-90% |
| N-H Heterocycle | G3-Xantphos | Xantphos | K₂CO₃ | Toluene | 110 | 65-85% |
Protocol 2: Modern Copper-Catalyzed C-N Coupling (Ullmann-Type)
The Ullmann condensation provides an economical and effective alternative to palladium-catalyzed methods.[10] Modern protocols have overcome the traditional limitations of harsh conditions by incorporating ligands that stabilize the copper catalyst and facilitate the reaction cycle.[1][11] This reaction is particularly effective for coupling with N-H heterocycles and anilines.
Causality and Experimental Choices
-
Catalyst System (Copper Source & Ligand): Copper(I) salts, such as copper(I) iodide (CuI), are most commonly used as they are believed to be the active catalytic species.[16] The key to modern Ullmann reactions is the ligand. Simple, inexpensive N,O- or N,N-bidentate ligands like L-proline, 1,10-phenanthroline, or various oximes can dramatically improve reaction efficiency and allow for lower temperatures.[1]
-
Base Selection: An inorganic base is required to facilitate the formation of the copper-amide intermediate. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used due to their effectiveness and compatibility with a range of functional groups.[17]
-
Solvent: High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are typically required to ensure solubility of the reagents and to reach the necessary reaction temperatures.[10]
Visualizing the Mechanism: Ullmann-Type Catalytic Cycle
Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Detailed Step-by-Step Protocol
This protocol provides a general starting point for the copper-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine or N-H Heterocycle (1.5-2.0 equiv)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand (e.g., L-Proline, 20 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (to achieve a concentration of 0.2-0.5 M)
Procedure:
-
Reaction Setup: In an oven-dried reaction vial or flask, combine this compound, the amine (if solid), CuI, L-proline, and K₂CO₃.
-
Reagent Addition: Add anhydrous DMSO, followed by the liquid amine (if applicable).
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath or heating block to the required temperature (typically 110-130 °C). Stir vigorously.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS. These reactions can sometimes require longer reaction times (12-48 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). The aqueous layer often contains dissolved copper salts.
-
Washing: Combine the organic extracts and wash with a dilute aqueous solution of ammonia to remove residual copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Experimental Workflow and Troubleshooting
The success of any cross-coupling reaction hinges on meticulous experimental technique, particularly the exclusion of air and moisture for palladium catalysis.
General Workflow Diagram
Caption: A generalized workflow for C-N cross-coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (air/moisture exposure) | Ensure rigorous inert atmosphere technique. Use a fresh bottle of solvent and high-purity reagents. Consider using a robust precatalyst.[15] |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80 °C to 120 °C). | |
| Inappropriate base/ligand combination | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and ligands. The optimal choice is substrate-dependent.[14] | |
| Side Product Formation | Hydrodehalogenation (Ar-Br → Ar-H) | This can occur with strong bases. Try a weaker base (e.g., K₃PO₄). Ensure the amine is of high purity. |
| Homocoupling of amine or aryl halide | Lower the reaction temperature or change the ligand. | |
| Difficulty in Purification | Residual metal catalyst | For Pd, filter through Celite®. For Cu, an ammonia wash during work-up can help remove copper salts. |
| Complex mixture | Re-optimize reaction conditions (temp, time, catalyst loading) to improve selectivity. |
Conclusion
This compound is a powerful and adaptable substrate for the synthesis of diverse arylamine structures. By leveraging the well-established protocols of Buchwald-Hartwig amination and modern Ullmann-type couplings, researchers can efficiently construct C-N bonds with a high degree of predictability and success. The choice of catalytic system—palladium or copper—along with the careful selection of ligands, bases, and solvents, allows for the fine-tuning of reaction conditions to suit a wide variety of amine coupling partners. The protocols and insights provided herein offer a robust starting point for scientists engaged in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications.
References
- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Methyl 5-bromo-2-methoxybenzoate
Introduction: The Strategic Value of Methyl 5-bromo-2-methoxybenzoate in Medicinal Chemistry
This compound is a versatile and highly valuable building block in the field of drug discovery and development. Its chemical architecture, featuring a strategically substituted benzene ring, offers a powerful platform for the synthesis of complex molecular scaffolds. The molecule incorporates three key functional groups that medicinal chemists can exploit:
-
An Aryl Bromide: This serves as a prime handle for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets for C-C and C-N bond formation in modern organic synthesis.[1][2] This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups.
-
A Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a crucial point for modifying physicochemical properties or for linking to other molecular fragments.
-
An Electron-Donating Methoxy Group: Positioned ortho to the ester and meta to the bromine, the methoxy group influences the electronic properties of the ring, impacting reactivity and providing a potential hydrogen bond acceptor for molecular recognition at a biological target.
This guide provides detailed application notes and protocols for leveraging this compound in two of the most impactful transformations in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are foundational for creating libraries of novel compounds for screening and lead optimization.[3]
Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in a vast number of approved drugs.[4][5] The reaction's tolerance for a wide range of functional groups and its typically high yields make it an indispensable tool.[4][6]
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The aryl group from an activated boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the active palladium(0) catalyst.[4][7]
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of Methyl 5-(4-methylphenyl)-2-methoxybenzoate
This protocol details the coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate, Magnesium sulfate (anhydrous), Silica gel
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 245 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).[4]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.[4]
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the mixture with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation:
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | ~90% |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | ~92% |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/H₂O | ~95% |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME | ~85% |
Note: Yields are representative and can vary based on reaction scale and purification efficiency. Data is illustrative, based on typical outcomes for similar Suzuki couplings.[8]
Application Note 2: Synthesis of Novel Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical pharmacophores in countless drug candidates, from kinase inhibitors to CNS-active agents.[3] This palladium-catalyzed C-N cross-coupling reaction allows for the formation of bonds between aryl halides and a wide variety of amines under relatively mild conditions.[3]
Expertise & Causality: The choice of ligand for the palladium catalyst is critical for a successful Buchwald-Hartwig reaction. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior to simpler ligands like triphenylphosphine.[9] These bulky ligands promote the crucial reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope. The choice of base is also key; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine without competing in the reaction.[9][10]
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of Methyl 2-methoxy-5-(piperidin-1-yl)benzoate
This protocol describes the coupling of this compound with a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 23 mg, 5 mol% Pd), XPhos (0.05 mmol, 24 mg, 10 mol%), and sodium tert-butoxide (1.4 mmol, 135 mg).[9]
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol, 245 mg) followed by piperidine (1.2 mmol, 119 µL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired aryl amine.
Data Presentation:
| Entry | Amine Partner | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Piperidine | XPhos (10) | NaOt-Bu | Toluene | ~87% |
| 2 | Morpholine | RuPhos (10) | K₃PO₄ | Dioxane | ~84% |
| 3 | Aniline | (±)-BINAP (15) | NaOt-Bu | Toluene | ~80% |
| 4 | tert-Butylamine | BrettPhos (5) | LHMDS | THF | ~75% |
Note: Yields are representative and highly dependent on the specific amine and ligand/base system employed. Data is illustrative, based on typical outcomes for similar Buchwald-Hartwig aminations.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Notes and Protocols for the Integration of Methyl 5-Bromo-2-Methoxybenzoate into Functional Materials
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the effective utilization of Methyl 5-bromo-2-methoxybenzoate in the synthesis of advanced functional materials. This document provides not only detailed, step-by-step protocols for key synthetic transformations but also delves into the rationale behind the selection of specific reagents and conditions, empowering users to adapt and troubleshoot their experimental designs.
Introduction: The Strategic Value of this compound
This compound is a versatile aromatic building block that offers a unique combination of reactive sites, making it an invaluable precursor in the construction of complex molecular architectures.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups: the bromo substituent, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the methyl ester, which can be readily hydrolyzed or converted to other functionalities. The methoxy group, in turn, electronically modulates the aromatic ring, influencing the reactivity of the other substituents.
This combination of features makes this compound a sought-after intermediate in the synthesis of a diverse array of functional materials, including:
-
Pharmaceuticals and Bioactive Molecules: The core scaffold can be elaborated to generate novel drug candidates and biologically active probes.[1]
-
Organic Electronics: It serves as a foundational component in the synthesis of conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).
-
Fine and Specialty Chemicals: Its utility extends to the production of a variety of specialized chemical entities.[1]
This guide will focus on two of the most powerful and widely used synthetic methodologies for functionalizing this compound: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-bromine bond provides a reliable handle for the introduction of a wide variety of substituents.
The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. A common and highly effective strategy involves a two-step sequence: a Miyaura borylation to convert the aryl bromide into an aryl boronate ester, followed by a Suzuki coupling with a second aryl halide.
Caption: General workflow for a two-step Suzuki-Miyaura coupling.
This protocol details the conversion of this compound to its corresponding boronate ester, a key intermediate for subsequent Suzuki couplings. The choice of a palladium catalyst and ligand is crucial for achieving high efficiency. Pre-catalysts like XPhos Pd G2 are often preferred for their air and moisture stability, simplifying the reaction setup.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (1 mmol scale) | Molar Equivalents |
| This compound | 7120-41-4 | 245.07 | 245 mg | 1.0 |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | 280 mg | 1.1 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 295 mg | 3.0 |
| XPhos Pd G2 Precatalyst | 1445085-82-4 | 786.19 | 15.7 mg | 0.02 |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 | 4 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, bis(pinacolato)diboron, potassium acetate, and the XPhos Pd G2 precatalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-101 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the 1,4-dioxane under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired boronate ester.
Causality of Experimental Choices:
-
Catalyst System: XPhos Pd G2 is a highly active and versatile precatalyst that is effective for the borylation of aryl bromides. The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the palladium to the C-Br bond.
-
Base: Potassium acetate is a mild base that is sufficient to promote the transmetalation step without causing significant hydrolysis of the ester functionality.
-
Solvent: Anhydrous and degassed 1,4-dioxane is used to prevent quenching of the active catalyst and side reactions.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of paramount importance in medicinal chemistry and materials science, where the arylamine moiety is a common structural motif.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
This protocol provides a general procedure for the coupling of this compound with a secondary amine. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (1 mmol scale) | Molar Equivalents |
| This compound | 7120-41-4 | 245.07 | 245 mg | 1.0 |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 105 µL (1.2 mmol) | 1.2 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 135 mg (1.4 mmol) | 1.4 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 18.3 mg (0.02 mmol) | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 23.1 mg (0.04 mmol) | 0.04 |
| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound, followed by the secondary amine and anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl amine product.
-
Causality of Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bidentate phosphine ligand like Xantphos is highly effective for the amination of aryl bromides. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the various components of the reaction mixture.
Applications in Functional Materials
The functionalized derivatives of this compound are valuable building blocks for a wide range of advanced materials.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, biaryl and arylamine structures are fundamental components of materials used in OLEDs. The Suzuki and Buchwald-Hartwig reactions described above can be employed to synthesize hole-transporting materials (HTMs) and emissive layer (EML) hosts and dopants. The methoxy and ester groups of the starting material can be further modified to tune the electronic properties, solubility, and morphology of the final materials.
Pharmaceutical and Agrochemical Synthesis
The core structure of this compound is found in a number of biologically active molecules. For instance, it serves as a key intermediate in the synthesis of antiviral drugs like Favipiravir.[2] The ability to introduce diverse substituents through cross-coupling reactions allows for the rapid generation of compound libraries for drug discovery and agrochemical development.
Self-Validating Protocols: Characterization of Products
To ensure the successful synthesis of the desired functional materials, it is essential to thoroughly characterize the products of each reaction.
Typical Characterization Data for a Suzuki Coupling Product:
-
¹H NMR: The disappearance of the signal corresponding to the boronate ester and the appearance of new aromatic signals corresponding to the coupled product. The integration of the signals should be consistent with the expected structure.
-
¹³C NMR: The appearance of new quaternary carbon signals at the point of C-C bond formation.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the desired product.
Typical Characterization Data for a Buchwald-Hartwig Amination Product:
-
¹H NMR: The appearance of new signals corresponding to the protons of the coupled amine and a shift in the signals of the aromatic protons of the starting material.
-
¹³C NMR: The appearance of a new C-N bond will be reflected in the chemical shifts of the aromatic carbons.
-
Infrared (IR) Spectroscopy: The presence of a C-N stretching vibration in the range of 1250-1350 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak should match the expected mass of the aminated product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functional materials. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide efficient and reliable methods for its functionalization, enabling the construction of complex molecular architectures with applications in medicinal chemistry, organic electronics, and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this versatile molecule into their synthetic strategies and accelerate the development of next-generation functional materials.
References
Application Note: A Robust Laboratory-Scale Synthesis of Methyl 5-bromo-2-methoxybenzoate via Fischer Esterification
Abstract
This application note provides a comprehensive and validated protocol for the laboratory-scale synthesis of Methyl 5-bromo-2-methoxybenzoate, a key intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the Fischer esterification of 5-bromo-2-methoxybenzoic acid using methanol under acidic catalysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed step-by-step procedures, safety protocols, and methods for product characterization. The causality behind experimental choices is emphasized to ensure reproducibility and a thorough understanding of the process.
Introduction and Scientific Background
This compound (CAS No: 26969-95-5) is a valuable substituted benzoate ester frequently employed as a building block in organic synthesis. Its structure, featuring a bromine atom, a methoxy group, and a methyl ester on a benzene ring, provides multiple reactive sites for further chemical manipulation, making it a crucial precursor for more complex molecules.
The most direct and atom-economical approach for synthesizing this compound on a laboratory scale is the Fischer-Speier esterification.[1] This classic reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3] The reaction is a thermodynamically controlled, reversible nucleophilic acyl substitution.[1][4][5] By using an excess of the alcohol (methanol), the equilibrium is shifted towards the formation of the ester product, in accordance with Le Châtelier's principle, ensuring a high yield.[5]
This document outlines a reliable protocol that has been optimized for yield, purity, and operational simplicity.
Reaction Scheme and Mechanism
The synthesis proceeds via the acid-catalyzed esterification of 5-bromo-2-methoxybenzoic acid with methanol.
Overall Reaction:
Fischer Esterification Mechanism:
The reaction mechanism involves several key reversible steps:[1][2]
-
Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[3][5]
-
Nucleophilic Attack: The nucleophilic oxygen atom of the methanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product.[2]
Caption: Figure 1: Fischer Esterification Mechanism
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier | Notes |
| 5-Bromo-2-methoxybenzoic acid | 2476-35-9 | C₈H₇BrO₃ | 231.04 | Major Supplier | Starting material. |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Major Supplier | Reagent and solvent. |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Major Supplier | Catalyst. |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | NaHCO₃ | 84.01 | Major Supplier | For neutralization. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Major Supplier | Extraction solvent. |
| Brine (Sat. NaCl Soln.) | 7647-14-5 | NaCl | 58.44 | In-house prep. | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Major Supplier | Drying agent. |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 120.38 | Major Supplier | For NMR analysis. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper or Büchner funnel setup
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (graduated cylinders, pipettes)
Safety Protocols and Hazard Management
This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin burns and eye damage.[6] Handle with extreme care. Always add acid to the solvent (methanol) slowly to dissipate heat.
-
Methanol (CH₃OH): Highly flammable liquid and vapor.[7] Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs, particularly the optic nerve.[8] Keep away from heat, sparks, and open flames.[7]
-
Brominated Compounds: Organic bromine compounds should be handled with care. They are classified as halogenated organic waste and must be disposed of in a dedicated, properly labeled waste container.[9] Avoid mixing with non-halogenated waste.[9]
-
Reaction Quenching: The neutralization of the acidic reaction mixture with sodium bicarbonate will produce CO₂ gas. This step must be performed slowly and with adequate venting to avoid pressure buildup.
Waste Disposal: All halogenated organic waste, including the mother liquor from purification and any contaminated materials, must be collected in a designated hazardous waste container for halogenated organic compounds.[9] Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 10-12 grams of the target compound.
Caption: Figure 2: Experimental Workflow
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxybenzoic acid (11.55 g, 50.0 mmol).
-
Add anhydrous methanol (100 mL). Stir the mixture at room temperature until the acid is fully dissolved.
Step 2: Addition of Catalyst
-
Place the flask in an ice-water bath to cool.
-
While stirring, slowly and carefully add concentrated sulfuric acid (2.7 mL, ~5.0 g, 51 mmol) dropwise via a pipette. Caution: This addition is exothermic. Maintain the temperature below 20°C.
-
Once the addition is complete, remove the ice bath and equip the flask with a reflux condenser.
Step 3: Reflux
-
Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.
-
Allow the reaction to stir under reflux for 4-6 hours.
-
The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot (higher Rƒ) should appear as the starting material spot (lower Rƒ) diminishes.
Step 4: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. Stir carefully until CO₂ evolution ceases.
-
Transfer the resulting mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel and wash with brine (1 x 50 mL).
Step 5: Drying and Solvent Removal
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
Step 6: Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot methanol.
-
Slowly add water dropwise until the solution becomes cloudy.
-
Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis and melting point determination.
Expected Results
| Parameter | Expected Value/Observation |
| Appearance | White crystalline solid |
| Yield | Typically 85-95% |
| Melting Point | 53-55 °C |
| ¹H NMR | See section 5.2 |
| IR Spectrum | See section 5.3 |
¹H NMR Spectroscopy
(400 MHz, CDCl₃, δ in ppm):
-
δ 7.91 (d, J = 2.4 Hz, 1H): Aromatic proton ortho to the bromine.
-
δ 7.55 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton meta to both the ester and methoxy group.
-
δ 6.88 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the methoxy group.
-
δ 3.90 (s, 3H): Methyl ester protons (-COOCH₃).
-
δ 3.88 (s, 3H): Methoxy group protons (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
~2950-3000 cm⁻¹: C-H stretching (aromatic and methyl).
-
~1730 cm⁻¹: Strong C=O stretching, characteristic of the ester carbonyl group.[10]
-
~1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the ester and ether.
-
~1070 cm⁻¹: Symmetric C-O-C stretching.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound via Fischer esterification. The procedure is well-suited for laboratory scale, employing common reagents and equipment. By carefully following the outlined steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the desired product with excellent purity. The provided mechanistic insights and characterization data serve as a comprehensive guide for both execution and validation of the synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. ecacs.ca [ecacs.ca]
- 9. benchchem.com [benchchem.com]
- 10. proprep.com [proprep.com]
Application Note: Strategic Synthesis of Substituted Benzophenones Utilizing Methyl 5-bromo-2-methoxybenzoate as a Versatile Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzophenones are a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, photoinitiators, and molecular probes.[1][2] This application note provides a comprehensive guide to the strategic use of Methyl 5-bromo-2-methoxybenzoate, a readily available and versatile building block, for the synthesis of complex benzophenone derivatives. We present two robust and distinct synthetic pathways: the classic Friedel-Crafts acylation and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling. Detailed mechanistic insights, step-by-step experimental protocols, and troubleshooting advice are provided to empower researchers in leveraging this key intermediate for their specific synthetic targets.
Introduction: The Strategic Value of this compound
This compound is an ideal starting material for the synthesis of polysubstituted benzophenones due to its orthogonal reactive sites. The molecule possesses three key functional handles that can be addressed with high selectivity:
-
The Methyl Ester: Can be hydrolyzed to a carboxylic acid for subsequent conversion to an acyl chloride (for Friedel-Crafts reactions) or can be a target for nucleophilic addition by organometallic reagents.
-
The Bromo Substituent: Serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
-
The Electron-Rich Aromatic Ring: The methoxy group is an activating, ortho-, para-director, which influences the regioselectivity of electrophilic aromatic substitution reactions and modulates the electronic properties of the final compound.[3]
This guide will focus on two powerful strategies that exploit these features to construct the benzophenone core.
Synthetic Strategy 1: Friedel-Crafts Acylation Pathway
This classical approach is one of the most reliable methods for forming the aryl-carbonyl-aryl bond of a benzophenone.[1][4] The strategy involves converting the methyl ester of the starting material into a more reactive acyl chloride, which then acts as the electrophile in a Lewis acid-catalyzed reaction with a second aromatic ring.
Principle and Mechanistic Insight
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5][6] The key steps are:
-
Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.
-
Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to generate the highly reactive 5-bromo-2-methoxybenzoyl chloride.
-
Acylium Ion Generation: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion.[5] This species is a potent electrophile.
-
Electrophilic Attack: The electron-rich partner arene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[7]
-
Aromatization: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final benzophenone product.[7]
A significant advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation due to the electron-withdrawing nature of the carbonyl group, thus preventing poly-acylation products.[4][7]
Experimental Workflow & Protocols
Caption: Workflow for benzophenone synthesis via Friedel-Crafts acylation.
Protocol 2.2.1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with cold 1M HCl.
-
The resulting precipitate, 5-bromo-2-methoxybenzoic acid, is collected by vacuum filtration, washed with cold water, and dried thoroughly.
Protocol 2.2.2: Synthesis of 5-bromo-2-methoxybenzoyl chloride
-
In a fume hood, suspend the dry 5-bromo-2-methoxybenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
After cooling, remove the excess thionyl chloride by distillation or under reduced pressure (with appropriate trapping) to yield the crude acyl chloride, which is often used directly in the next step.
Protocol 2.2.3: Friedel-Crafts Acylation with Anisole
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere at 0°C, add the partner arene (e.g., anisole, 1.1 eq).[8]
-
Add a solution of the crude 5-bromo-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[8]
-
Carefully quench the reaction by pouring it into a flask of ice-cold 1M HCl.[8]
-
Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[8]
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired (5-bromo-2-methoxyphenyl)(4-methoxyphenyl)methanone.
| Reagent | Molar Eq. | Purpose |
| 5-bromo-2-methoxybenzoyl chloride | 1.0 | Electrophile precursor |
| Anisole | 1.1 | Nucleophilic arene |
| Aluminum Chloride (AlCl₃) | 1.2 | Lewis acid catalyst |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| 1M Hydrochloric Acid (HCl) | - | Quenching agent |
Synthetic Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This modern approach offers exceptional modularity and functional group tolerance. The strategy uses the C-Br bond as a handle for a palladium-catalyzed cross-coupling reaction with an arylboronic acid. This directly forms a biaryl linkage, which is a key step towards more complex benzophenone analogues. While this method does not form the carbonyl bridge directly, it is invaluable for creating diverse biaryl precursors that can be further elaborated.
Principle and Mechanistic Insight
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a C-C bond between an organohalide and an organoboron compound.[9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex. The reactivity of bromobenzophenones in coupling reactions generally follows the trend para > meta > ortho, influenced by electronic and steric factors.[9]
-
Transmetalation: A base activates the arylboronic acid to form a more nucleophilic boronate complex. This complex then transfers its aryl group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups on the palladium complex reductively eliminate to form the C-C bond of the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
This reaction is highly valued for its mild conditions and tolerance of various functional groups, including the ester and methoxy groups present in our substrate.[11]
Experimental Workflow & Protocol
Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Protocol 3.2.1: Suzuki Coupling with 4-methoxyphenylboronic acid
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[8]
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).[8]
-
Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., a 4:1:1 ratio).[8]
-
Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.[8]
-
Heat the mixture to reflux (or ~80-90 °C) and stir vigorously for 12-16 hours under an inert atmosphere.[8][11]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Methyl 5-(4-methoxyphenyl)-2-methoxybenzoate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Aryl halide partner |
| Arylboronic Acid | 1.2 | Organoboron partner |
| Pd(PPh₃)₄ | 0.03-0.05 | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Toluene/Ethanol/H₂O | - | Solvent system |
This biaryl product can then be subjected to further transformations at the ester position (e.g., reaction with an organolithium reagent) to complete the synthesis of a tri-aryl-substituted benzophenone derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Friedel-Crafts: Low Yield | Inactive AlCl₃ (hydrolyzed); Insufficiently reactive arene partner. | Use fresh, anhydrous AlCl₃ from a sealed container. Ensure partner arene is not strongly deactivated. Consider a more forcing solvent or higher temperature. |
| Friedel-Crafts: Side Products | Isomer formation; Reaction with solvent. | Ensure partner arene has a strong directing group for better regioselectivity. Use a non-reactive solvent like DCM or 1,2-dichloroethane. |
| Suzuki: Reaction Stalls | Catalyst deactivation (Pd black formation); Poor quality boronic acid; Inappropriate base. | Ensure thorough degassing to prevent oxygen contamination.[10] Use fresh boronic acid (they can degrade on storage). Ensure the base is sufficiently strong and soluble in the reaction medium.[10] |
| Suzuki: Homocoupling | Oxygen contamination leading to boronic acid homocoupling. | Improve degassing procedure. Add the palladium catalyst just before heating under the inert atmosphere. |
Safety Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Weigh and handle in a dry environment (e.g., glove box or quickly in a fume hood). Quenching should be done slowly and behind a blast shield.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.
-
Solvents: Use anhydrous solvents where specified, as moisture can quench catalysts and reagents. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of substituted benzophenones. The choice between a Friedel-Crafts acylation pathway and a Suzuki cross-coupling strategy depends on the desired final structure and available building blocks. The Friedel-Crafts route provides a direct and robust method to the benzophenone core, while the Suzuki coupling offers unparalleled flexibility for introducing molecular diversity at the 5-position, creating valuable biaryl intermediates. By understanding the principles and protocols outlined in this note, researchers can confidently employ this key intermediate to accelerate their discovery programs in drug development and materials science.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. Methoxy group - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from Methyl 5-bromo-2-methoxybenzoate
Foreword: Unlocking Molecular Complexity from a Versatile Scaffolding
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. An ideal building block is not merely a passive scaffold but an active participant in the synthetic narrative, offering predictable reactivity and multiple avenues for diversification. Methyl 5-bromo-2-methoxybenzoate is a premier example of such a scaffold. Its elegantly functionalized aromatic ring—featuring a strategically placed bromine atom, an activating methoxy group, and a versatile methyl ester—presents a powerful toolkit for the synthetic chemist.
The bromine atom serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds, which are the very backbone of most modern pharmaceuticals.[1][2] The methoxy and ester groups, in turn, modulate the electronic properties of the ring and offer subsequent points for modification, allowing for fine-tuning of a molecule's physicochemical properties and biological activity.
This guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why certain synthetic choices are made. We will explore the core transformations that make this compound a cornerstone in the synthesis of kinase inhibitors and other complex bioactive molecules, providing detailed, field-tested protocols and the strategic rationale behind them.
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, celebrated for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[3][4] For our starting material, this reaction provides a direct and powerful route to construct biaryl and heteroaryl structures, which are privileged motifs in a vast number of bioactive compounds, particularly kinase inhibitors that target the ATP-binding site.[5][6]
The Mechanistic Rationale: A Palladium-Driven Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a well-orchestrated sequence of three fundamental steps, as illustrated below. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and accelerate the key steps of oxidative addition and reductive elimination.[7]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Experimental Workflow:
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Field Insights & Causality:
-
Choice of Base: An aqueous base like K₂CO₃ is crucial for the transmetalation step, facilitating the transfer of the aryl group from boron to palladium.[3]
-
Solvent System: A mixture like dioxane/water ensures solubility for both the organic starting materials and the inorganic base.
-
Degassing: Removing dissolved oxygen is critical, as O₂ can oxidize the Pd(0) catalyst, rendering it inactive.
Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The formation of an aryl-amine bond is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this process, offering a mild and general method that largely replaces harsher classical methods like nucleophilic aromatic substitution.[8][9] This reaction is indispensable for installing amine functionalities that are often key for target engagement, serving as hydrogen bond donors or acceptors.[5]
The Mechanistic Rationale: Ligand-Accelerated C-N Coupling
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophile (an amine) and the crucial role of the base in deprotonating the amine-palladium complex to facilitate the final reductive elimination step. The development of bulky, electron-rich phosphine ligands by Stephen Buchwald's group was a watershed moment, dramatically improving reaction efficiency and scope by promoting the challenging reductive elimination step.[7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), this compound (1.0 equiv), and a stir bar.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 90-110 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Field Insights & Causality:
-
Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required, especially for less reactive amines.[10] It is crucial for the deprotonation step that precedes reductive elimination.
-
Ligand Selection: Sterically hindered, electron-rich biaryl phosphine ligands like XPhos are highly effective. Their bulkiness promotes the final C-N bond-forming reductive elimination step, preventing catalyst decomposition.[7]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and reagents. Using anhydrous solvents and maintaining an inert atmosphere is critical for success.
Part 3: Application in Bioactive Molecule Synthesis - Case Study: A Kinase Inhibitor Core
The true power of this compound is realized in its application to construct complex, biologically active molecules. Let's consider the synthesis of a core structure common to many kinase inhibitors, which often feature a substituted aminopyrimidine or aminopyridine moiety linked to an aromatic fragment.
Synthetic Strategy: A Convergent Suzuki-Amination Approach
A common strategy involves first using a Suzuki coupling to install a key aromatic or heteroaromatic group, followed by modification of the ester and a final Buchwald-Hartwig amination to append the pharmacophore responsible for hinge-binding in the kinase active site.
Caption: Convergent synthetic pathway to a kinase inhibitor core.
Representative Data
The following table summarizes typical outcomes for the key cross-coupling steps, based on literature precedents for structurally similar compounds.[6][11]
| Step | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki Coupling | This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Buchwald-Hartwig | Methyl 5-amino-2-methoxybenzoate | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 75-90 |
Note: Yields are representative and can vary based on substrate and precise reaction conditions.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic platform for the efficient construction of molecular complexity. Through the judicious application of powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can rapidly access diverse libraries of novel compounds. The protocols and insights provided herein serve as a robust foundation for scientists engaged in the art and science of drug discovery, empowering them to translate chemical potential into tangible therapeutic innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 5-bromo-2-methoxybenzoate as a Versatile Precursor for Radiolabeled Compounds in Neurological and Oncological Imaging
Introduction: Strategic Importance of Methyl 5-bromo-2-methoxybenzoate in Radiotracer Synthesis
This compound is a strategically important precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. Its chemical architecture, featuring a bromine atom, a methoxy group, and a methyl ester, offers a versatile platform for introducing radionuclides such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are cornerstone methodologies in modern radiochemistry for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1]
The 2-methoxybenzoate scaffold is a common feature in a variety of biologically active molecules, making this precursor particularly valuable for developing radiotracers that target specific enzymes and receptors in the central nervous system (CNS) and in tumors. A significant application of this precursor is in the development of inhibitors for phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum and implicated in neurological disorders like schizophrenia and Huntington's disease.[2][3] PET imaging with PDE10A-targeted radiotracers can provide invaluable information on enzyme expression and occupancy by therapeutic drug candidates.[3][4]
These application notes provide detailed protocols and scientific rationale for utilizing this compound as a precursor for the synthesis of [¹¹C] and [¹⁸F]-labeled radiotracers, with a focus on the development of a novel PDE10A inhibitor PET ligand.
Application Focus: Development of a Novel [¹⁸F]-Labeled PDE10A PET Tracer
The development of potent and selective PET tracers for PDE10A is a significant area of research in neuroscience and drug development.[2][3][5] This section outlines the synthesis of a novel [¹⁸F]-labeled PDE10A inhibitor, starting from this compound. The workflow involves an initial Suzuki coupling to introduce a key structural motif, followed by functional group manipulation and subsequent radiofluorination.
Experimental Workflow Overview
The overall synthetic strategy is a multi-step process designed for efficiency and adaptability to automated radiochemistry modules.
Caption: High-level workflow for the synthesis of a novel [¹⁸F]-labeled PDE10A PET tracer.
Detailed Protocols
Protocol 1: Synthesis of Radiolabeling Precursor via Suzuki Coupling
This protocol describes the synthesis of the non-radioactive precursor for subsequent [¹⁸F]-labeling. The key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate, methyl 2-methoxy-5-(1H-pyrazol-4-yl)benzoate.
-
Further Modification: The resulting intermediate undergoes standard amide coupling with a suitable side chain containing a leaving group (e.g., tosylate or mesylate) for the subsequent radiofluorination step.
Rationale: The Suzuki coupling is chosen for its high functional group tolerance and generally good yields.[1] The use of Pd(dppf)Cl₂ as a catalyst is common for such transformations, providing a balance of reactivity and stability.
Protocol 2: Automated [¹⁸F]-Radiolabeling of the PDE10A Precursor
This protocol outlines the automated synthesis of the final [¹⁸F]-labeled PET tracer.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
The synthesized tosylated precursor
-
HPLC purification system
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL water).
-
Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen at 110 °C to remove water. Repeat with additions of anhydrous acetonitrile.
-
Radiolabeling Reaction: Add a solution of the tosylated precursor (2-5 mg) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.5 mL) to the dried [¹⁸F]fluoride complex.
-
Heating: Heat the reaction mixture at 120 °C for 10-15 minutes.
-
Quenching and Purification: Cool the reaction mixture and quench with the HPLC mobile phase. Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the fraction containing the [¹⁸F]-labeled product. Remove the HPLC solvent under reduced pressure and reformulate the tracer in a sterile solution of saline containing a small percentage of ethanol for injection.
-
Quality Control: Perform standard quality control tests, including radiochemical purity, specific activity, and residual solvent analysis.
Rationale: Nucleophilic substitution with [¹⁸F]fluoride is the most common method for introducing this radionuclide. The use of Kryptofix 2.2.2 is essential to chelate the potassium ion and enhance the nucleophilicity of the fluoride ion. Automated synthesis modules are typically used to handle the high radioactivity and ensure reproducibility.
Quantitative Data Summary
The following table summarizes expected outcomes for the synthesis of the [¹⁸F]-labeled PDE10A tracer based on literature values for similar compounds.
| Parameter | Expected Value | Reference |
| Precursor Synthesis Yield | 60-80% | General Suzuki Coupling Yields |
| Radiochemical Yield (decay-corrected) | 25-40% | [2][4] |
| Total Synthesis Time (from EOB) | 45-60 minutes | [2] |
| Specific Activity | > 37 GBq/µmol (>1 Ci/µmol) | [4] |
| Radiochemical Purity | > 98% | [2] |
Reaction Mechanism: Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction is a cornerstone of this synthetic strategy. Understanding its mechanism is crucial for troubleshooting and optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound serves as an exemplary precursor for the synthesis of complex radiolabeled molecules for PET imaging. The protocols outlined here demonstrate a robust pathway to novel PDE10A PET tracers, leveraging established and reliable chemical transformations. The versatility of the bromo-substituent allows for the application of various cross-coupling methodologies, opening avenues for the creation of a diverse library of radioligands targeting different biological systems. Future work could explore the use of this precursor in the development of tracers for other neurological targets or for oncological applications where the 2-methoxybenzoate scaffold may be of interest.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Radioligands for Cyclic Nucleotide Phosphodiesterase Imaging with Positron Emission Tomography: An Update on Developments Since 2012 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with Methyl 5-bromo-2-methoxybenzoate
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Troubleshooting Low Yield in Suzuki Coupling with Methyl 5-bromo-2-methoxybenzoate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Navigating the Challenges of a Hindered, Electron-Rich Substrate
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving this compound. This particular aryl bromide presents a common yet significant challenge for synthetic chemists. Its structure combines two features that can independently suppress reaction efficiency:
-
Steric Hindrance: The methoxy group is positioned ortho to the bromine atom, creating steric congestion around the reaction center. This can impede the approach of the bulky palladium catalyst, slowing the critical oxidative addition step.[1][2][3][4]
-
Electron-Rich Nature: The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. This electronic effect makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, a step that is favored for electron-poor aryl halides.[5][6][7]
Low yields in this specific coupling are rarely due to a single factor but often result from a combination of suboptimal conditions that fail to overcome these inherent hurdles. This guide is structured to help you systematically diagnose and resolve these issues, moving from common oversights to advanced optimization strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion at all. Where should I start?
A1: A complete lack of conversion typically points to a fundamental problem with one of the core components. Before re-optimizing, verify the following:
-
Catalyst Activity: Is your palladium source active? Pd(0) is the active species. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Ensure your precatalyst has not degraded, especially if it's old.[8] Consider using a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) which is pre-activated.[8][9]
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[8][10] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[11][12]
-
Reagent Quality: Are your boronic acid and base fresh and dry? Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation if wet.[12][13] Ensure your base is a fine, dry powder.[11]
Q2: I'm seeing my starting material consumed, but the yield of the desired product is very low, and I have many side products. What's happening?
A2: This common scenario suggests your catalyst is active but the reaction conditions favor undesired pathways. The most likely culprits are:
-
Protodeboronation: Your boronic acid is being replaced by a hydrogen atom from a proton source (like water). This is a major cause of low yield.[12][13]
-
Solution: Use anhydrous solvents and ensure your base is dry. Consider using a boronic ester (e.g., a pinacol ester), which is often more robust.[12]
-
-
Homocoupling: Your boronic acid is coupling with itself to form a biaryl byproduct. This is typically caused by the presence of oxygen.[10]
-
Solution: Improve your degassing technique. Ensure a strict inert atmosphere is maintained throughout the reaction.[14]
-
-
Protodebromination: The aryl bromide is being reduced, replacing the bromine with hydrogen. This can happen if the catalytic cycle stalls after oxidative addition and side reactions occur. It points to a need for a more efficient catalyst system to promote the desired cross-coupling pathway.[15]
In-Depth Troubleshooting Guide
The Catalyst System: Overcoming Inertia
The oxidative addition of this compound to Pd(0) is often the rate-limiting step. Your choice of ligand is paramount to success.
Q: My standard Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ system is giving me a low yield. Why, and what should I use instead?
A: Triphenylphosphine (PPh₃) is often not effective enough for challenging substrates like this. It is not bulky or electron-donating enough to facilitate the difficult oxidative addition or the subsequent reductive elimination step.[13][16]
For sterically hindered and electron-rich aryl bromides, you need a ligand that is both bulky and electron-rich .
-
Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species and accelerate the final reductive elimination step.[7][17]
-
Electron-rich ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition of the electron-rich aryl bromide.[6][18]
The most successful ligands for this type of substrate are the biaryl phosphines (Buchwald-type ligands).[16][19][20]
| Ligand Family | Recommended Ligands | Key Features & Rationale |
| Buchwald-Type | SPhos, XPhos, RuPhos | Workhorse Ligands: Excellent balance of steric bulk and electron-donating character. SPhos is particularly effective for hindered systems.[14][20] Start your screen with one of these. |
| Ferrocenyl | P(t-Bu)₃, AntPhos | Highly Active: Extremely electron-rich and bulky. P(t-Bu)₃ is very effective but also highly air-sensitive. AntPhos has shown high reactivity for sterically demanding couplings.[1][2][21] |
| Specialized | BI-DIME | For Extreme Hindrance: Specifically designed for synthesizing extremely hindered biaryls.[3][21] |
Recommendation: Start by screening SPhos or XPhos with a reliable palladium source like Pd₂(dba)₃ or an air-stable precatalyst like XPhos Pd G3.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reaction Parameters: Fine-Tuning the Environment
Once you have a robust catalyst system, optimizing the base, solvent, and temperature is the next critical step.
Q: Which base should I use? I've tried K₂CO₃ with little success.
A: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[22][23] For sterically hindered couplings, a weak base like K₂CO₃ is often insufficient. A stronger, non-nucleophilic base is typically required to drive the reaction forward.[15]
| Base | Strength | Key Considerations |
| K₃PO₄ | Strong | Often the base of choice for challenging couplings. Its solubility in water is good, but it can be effective even in mostly organic solvent systems.[11][15] |
| Cs₂CO₃ | Strong | Highly effective due to the high solubility of cesium salts and the "cesium effect," but more expensive.[11] |
| KF | Mild | Useful if your substrate has base-labile functional groups (like the methyl ester in your substrate). It activates boronic acids without being strongly basic.[23] |
| K-Ot-Bu | Very Strong | Can be effective but may promote side reactions. Use with caution. |
Recommendation: Switch to finely powdered, anhydrous K₃PO₄ (potassium phosphate). This is often the most effective and economical choice for difficult couplings.
Q: What is the best solvent system? Should it be anhydrous or biphasic?
A: The solvent must solubilize the aryl halide, the catalyst, and, to some extent, the base/borate complex. There is no single "best" solvent, and screening is often necessary.[11]
| Solvent System | Type | Rationale & Considerations |
| Dioxane / H₂O | Biphasic Ethereal | A classic choice. Water helps dissolve the inorganic base (like K₃PO₄) and facilitates the formation of the active borate species.[11] A ratio of 4:1 to 10:1 is common. |
| Toluene / H₂O | Biphasic Aromatic | Similar to dioxane/water. Toluene allows for higher reaction temperatures. |
| 2-MeTHF | Anhydrous Ethereal | A greener alternative to THF/Dioxane. Can be used with an anhydrous base for sensitive substrates. |
| DMF, NMP | Polar Aprotic | Excellent for dissolving highly polar, poorly soluble substrates.[24][25] However, these coordinating solvents can sometimes interfere with the catalyst.[24][26] |
| Isopropanol / H₂O | Protic | Can be surprisingly effective, especially for hindered substrates, and is a greener solvent choice.[4][9] |
Recommendation: A biphasic system like Dioxane/H₂O (4:1) with K₃PO₄ is an excellent starting point. If solubility is an issue, consider DMF.[11][25]
Troubleshooting Workflow
Use the following decision tree to guide your optimization strategy.
Diagram 2: Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: A systematic workflow for troubleshooting low yields in the Suzuki reaction.
Mitigating Common Side Reactions
Even with an optimized system, side reactions can consume starting materials and lower your yield.
Diagram 3: Common Suzuki Coupling Side Reactions
Caption: Key side reactions that reduce yield: protodeboronation and homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Reaction Screening
This protocol provides a robust starting point for optimizing the reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered and oven-dried)
-
Degassed Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, the boronic acid, and the finely powdered base.[8]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[11][12]
-
Catalyst Preparation (if not using a pre-formed precatalyst): In a separate vial under inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos). Briefly mix with a small amount of the degassed organic solvent.
-
Solvent Addition: Add the degassed solvent system to the Schlenk flask containing the substrates and base via syringe.
-
Reaction Initiation: Add the catalyst mixture (or the solid air-stable precatalyst directly in Step 1) to the Schlenk flask via syringe or under a positive flow of inert gas.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-bromo-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure your success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically a two-step process: bromination of 2-methoxybenzoic acid followed by Fischer esterification.
Bromination Stage Issues
Question 1: My bromination of 2-methoxybenzoic acid is resulting in a mixture of isomers, primarily the desired 5-bromo and an undesired 3-bromo isomer. How can I improve the regioselectivity for the 5-bromo product?
Answer: This is a common challenge due to the directing effects of the methoxy and carboxylic acid groups on the aromatic ring. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. To favor the formation of the 5-bromo isomer (para to the methoxy group), precise control over reaction conditions is crucial.
-
Root Cause Analysis: The formation of the 3-bromo isomer is often a result of kinetic control or insufficiently controlled reaction conditions. The 5-position is sterically more accessible and thermodynamically favored.
-
Troubleshooting Steps:
-
Solvent Choice: Using a non-polar solvent can sometimes enhance selectivity. However, for bromination with elemental bromine, acetic acid is a common choice. For bromination with N-bromosuccinimide (NBS), solvents like chloroform or dichloromethane can be used.
-
Temperature Control: Maintain a low reaction temperature, typically below 25°C, when adding bromine dropwise[1]. This helps to control the reaction rate and improve selectivity.
-
Catalyst System: Employing a milder brominating agent like N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid can improve regioselectivity. The reaction of 2-methylbenzoic acid with 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid has been shown to yield the 5-bromo isomer in high purity[2].
-
Purification: If a mixture of isomers is obtained, they can often be separated by recrystallization. The 5-bromo isomer is typically less soluble and will crystallize out first from a suitable solvent system like ethanol[2].
-
Question 2: I am observing the formation of a di-brominated byproduct. How can I prevent this over-bromination?
Answer: The formation of di-brominated products, such as 3,5-dibromo-2-methoxybenzoic acid, occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
-
Root Cause Analysis: The presence of two activating groups (methoxy and, to a lesser extent, the carboxyl group) makes the aromatic ring susceptible to further electrophilic substitution.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the molar equivalents of the brominating agent. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of bromine or NBS to ensure complete consumption of the starting material without promoting di-bromination.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring the second bromination.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed.
-
Fischer Esterification Stage Issues
Question 3: My Fischer esterification of 5-bromo-2-methoxybenzoic acid is giving a low yield. How can I drive the reaction to completion?
Answer: The Fischer esterification is a reversible reaction, and its equilibrium nature is a common reason for incomplete conversion and low yields[3][4][5].
-
Root Cause Analysis: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, thus shifting the equilibrium to the left[5].
-
Troubleshooting Steps:
-
Use of Excess Alcohol: Employ a large excess of methanol, which serves as both a reactant and the solvent. This shifts the equilibrium towards the product side according to Le Chatelier's principle[6].
-
Water Removal:
-
Azeotropic Distillation: While more common with higher boiling alcohols, a Dean-Stark apparatus can be used with a co-solvent like toluene to remove water azeotropically[3].
-
Drying Agents: The use of molecular sieves can absorb the water generated during the reaction, but their effectiveness can be limited at higher temperatures in sealed vessels[7].
-
-
Catalyst Choice and Amount: Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[3][6]. A catalytic amount is sufficient; excess acid can lead to side reactions.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time (typically 2-6 hours) to reach equilibrium[3][8]. Monitor the reaction by TLC to determine the optimal reaction time.
-
Question 4: I am having difficulty purifying the final product, this compound. There is still unreacted carboxylic acid present.
Answer: The presence of the starting carboxylic acid is a common impurity after Fischer esterification. A proper work-up procedure is essential to remove it.
-
Root Cause Analysis: The acidic nature of the starting material requires a basic wash to be effectively removed from the organic phase containing the neutral ester product.
-
Troubleshooting Steps:
-
Aqueous Work-up: After the reaction, cool the mixture and partition it between an organic solvent (like ethyl acetate or diethyl ether) and water.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)[3]. This will deprotonate the unreacted carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer. Be cautious with CO₂ evolution when using bicarbonate.
-
Brine Wash: After the basic wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts[3].
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure[8].
-
Recrystallization/Chromatography: If impurities persist, the crude product can be purified by recrystallization from a suitable solvent like methanol or by column chromatography on silica gel[8].
-
Experimental Protocols
Protocol 1: Bromination of 2-Methoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, maintaining the internal temperature below 25°C[1].
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice water. The solid precipitate is the crude 5-bromo-2-methoxybenzoic acid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Fischer Esterification of 5-Bromo-2-methoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-methoxybenzoic acid (1.0 eq.) in a large excess of anhydrous methanol (20-40 eq.).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.)[8].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (around 65°C) for 4-6 hours[8]. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine[3].
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. If necessary, purify by recrystallization or column chromatography.
Data Presentation
| Parameter | Bromination | Fischer Esterification |
| Key Reactants | 2-Methoxybenzoic acid, Bromine | 5-Bromo-2-methoxybenzoic acid, Methanol |
| Catalyst | Sulfuric Acid (optional) | Concentrated Sulfuric Acid |
| Solvent | Acetic Acid | Methanol (in excess) |
| Temperature | < 25°C (during addition) | Reflux (~65°C) |
| Typical Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | >90% | 85-95%[8] |
Visualization of Key Processes
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of Fischer Esterification.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take during this synthesis?
A: Both bromine and concentrated sulfuric acid are highly corrosive and require careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with bromine, have a quenching solution (e.g., sodium thiosulfate) readily available in case of a spill.
Q2: Can I use other alcohols for the esterification?
A: Yes, the Fischer esterification can be performed with other primary or secondary alcohols. However, the reaction conditions, particularly the temperature and reaction time, may need to be optimized for different alcohols[7]. Tertiary alcohols are generally not suitable for Fischer esterification due to their propensity to undergo elimination under acidic conditions.
Q3: My final product is an oil, but the literature reports it as a solid. What should I do?
A: this compound can sometimes be obtained as an oil if it is not completely pure. The presence of residual solvent or other impurities can lower its melting point. Try to further purify the product by column chromatography or attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Q4: Are there alternative methods to Fischer esterification for this conversion?
A: Yes, other methods can be used to convert the carboxylic acid to the methyl ester. These include reaction with diazomethane (highly effective but toxic and explosive), or conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol[1]. These methods are often less direct and may involve more hazardous reagents than the Fischer esterification.
References
- 1. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 7. studylib.net [studylib.net]
- 8. benchchem.com [benchchem.com]
identifying byproducts in reactions involving Methyl 5-bromo-2-methoxybenzoate
Welcome to the technical support resource for researchers utilizing Methyl 5-bromo-2-methoxybenzoate in synthetic applications. This guide is designed to provide field-proven insights and troubleshooting strategies for common challenges encountered during cross-coupling reactions. Our focus is on providing a causal understanding of byproduct formation and delivering actionable protocols to enhance reaction fidelity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues reported by researchers. Each answer provides a mechanistic explanation for the observed byproduct, methods for its identification, and strategies for its suppression.
Question 1: I'm performing a Suzuki-Miyaura coupling and my mass spectrum shows a significant peak corresponding to a biaryl dimer of my boronic acid coupling partner. What is this byproduct and how can I prevent it?
Answer: You are observing the homocoupling of your boronic acid, a common side reaction in Suzuki-Miyaura couplings.[1][2] This process diminishes the yield of your desired cross-coupled product and complicates purification.
Byproduct Identity: Symmetrical Biaryl (from Ar-B(OH)₂) Formation Mechanisms: There are two primary pathways for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two equivalents of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. This is often a major contributor if reaction setup is not rigorously anaerobic.[1][3]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to form the dimer before the primary catalytic cycle is fully established.[1][4]
Troubleshooting & Prevention:
-
Rigorous Degassing: The most critical step is the thorough exclusion of oxygen. Use one of the following methods to degas your solvent(s) and reaction vessel:
-
Subsurface Sparge: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst.[4]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes mitigate the homocoupling that occurs with Pd(II) sources at the start of the reaction.
-
Reagent Addition Order: Add the palladium catalyst last, after all other reagents have been combined and the system has been thoroughly purged with inert gas.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated pathway.[4]
Question 2: My reaction appears to work, but I isolate a significant amount of Methyl 2-methoxybenzoate, where the bromine atom has been replaced by hydrogen. What is this side reaction?
Answer: This byproduct is the result of hydrodehalogenation (or simply dehalogenation), where the aryl-bromine bond is cleaved and replaced by an aryl-hydrogen bond.[2][5][6]
Byproduct Identity: Methyl 2-methoxybenzoate Formation Mechanisms: Dehalogenation can be catalyzed by the palladium complex. The catalytically active Pd(0) species undergoes oxidative addition into the C-Br bond as in the desired productive cycle. However, instead of transmetalation, the resulting Ar-Pd(II)-Br complex is intercepted by a hydride source, leading to reductive elimination of the dehalogenated product.
Sources of Hydride:
-
Solvents: Ethers like THF can be a source of hydride. Alcohols or water, especially at elevated temperatures, can also contribute.
-
Reagents: Amines (in Buchwald-Hartwig reactions), or impurities in the base or boronic acid reagent can act as hydride donors.
-
Ligands: Some phosphine ligands can undergo degradation pathways that release hydride species.
Troubleshooting & Prevention:
-
Solvent Purity: Use high-purity, anhydrous solvents. If using protic solvents, consider their potential role and screen alternatives if dehalogenation is severe.
-
Base Selection: The choice of base can influence the rate of dehalogenation. Weaker bases may be preferable if the primary reaction allows.
-
Protecting Groups: In some cases, particularly with electron-rich or heterocyclic systems, protecting groups can modulate the electronic properties of the substrate to suppress dehalogenation.[7]
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often promote the desired reductive elimination over dehalogenation.[2][8]
Question 3: In my Buchwald-Hartwig amination reaction with a secondary amine, I see the dehalogenated product (Methyl 2-methoxybenzoate) and a byproduct corresponding to an imine. What is happening?
Answer: This pattern of byproducts is characteristic of a competing β-hydride elimination pathway within the Buchwald-Hartwig catalytic cycle.[9][10]
Byproduct Identities:
-
Methyl 2-methoxybenzoate (Hydrodehalogenation product)
-
Imine (from the amine coupling partner)
Formation Mechanism: After the formation of the key palladium-amido intermediate (Ar-Pd(II)-NR₂), two pathways are possible:
-
Productive Pathway: Reductive elimination occurs to form the desired C-N bond and regenerate the Pd(0) catalyst.
-
Side Reaction: If the amine has a hydrogen atom on the carbon adjacent to the nitrogen (a β-hydrogen), the palladium center can abstract it. This β-hydride elimination step forms a Pd-H species, which then reductively eliminates with the aryl group to form the dehalogenated arene. The amine fragment is released as an imine.[10]
Troubleshooting & Prevention:
-
Ligand Selection: This side reaction is highly dependent on the ligand used. The use of bulky, chelating bis(phosphine) ligands like BINAP or DPPF can often suppress β-hydride elimination by creating a steric environment that disfavors the required conformation for the elimination to occur.[10]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired reductive elimination over β-hydride elimination.
-
Substrate Choice: This pathway is only possible for amines with β-hydrogens. It is not a concern for primary amines or secondary amines without β-hydrogens (e.g., diphenylamine).
Question 4: After my basic aqueous workup, I see a new, more polar spot on my TLC plate. LC-MS analysis shows a mass corresponding to the carboxylic acid. What is this?
Answer: You are observing the hydrolysis of the methyl ester functional group on your starting material or product to the corresponding carboxylic acid.
Byproduct Identity: 5-Bromo-2-methoxybenzoic acid (from starting material) or the coupled product's carboxylic acid derivative. Formation Mechanism: This is a standard saponification reaction. Under basic conditions (e.g., from bases like NaOH, K₂CO₃, or Cs₂CO₃ used in the coupling reaction or during workup) and in the presence of water, the ester is nucleophilically attacked by hydroxide, leading to the formation of the carboxylate salt. Upon acidification of the workup (pH < 4), this salt is protonated to the carboxylic acid.[11]
Troubleshooting & Prevention:
-
Workup Conditions: If the ester is desired, avoid strongly basic aqueous workups. Use a milder base like sodium bicarbonate for washes if possible, and minimize contact time.
-
pH Control: During extraction, ensure the aqueous layer does not become excessively basic. If acidification is required, perform it carefully and at low temperatures (0 °C) to minimize potential degradation of other functional groups.
-
Purification: This byproduct is typically easy to separate from the neutral ester product. An acidic wash (e.g., dilute HCl) will keep the acid protonated and in the organic layer, while a basic wash (e.g., NaHCO₃) will extract the deprotonated acid into the aqueous layer.
Data Summary & Identification
Use the following table to help identify common byproducts based on their mass spectrometric data.
| Byproduct Name | Structure | Molecular Formula | Molecular Weight (Monoisotopic) | Common Analytical Observation |
| Starting Material | This compound | C₉H₉BrO₃ | 243.97 | M, M+2 bromine isotope pattern |
| Dehalogenation Product | Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.06 | Loss of Br, loss of ~79 Da |
| Boronic Acid Homocoupling | Varies (Example: Biphenyl) | C₁₂H₁₀ | 154.08 | Mass = 2 x (Ar of Boronic Acid) - 2H |
| Ester Hydrolysis Product | 5-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 229.96 | Loss of CH₂, loss of 14 Da |
Visual Troubleshooting & Mechanistic Guides
The following diagrams illustrate the decision-making process for identifying byproducts and the mechanistic pathways that lead to their formation.
Caption: Troubleshooting workflow for byproduct identification.
Caption: Key side reactions in the Suzuki-Miyaura coupling.
Gold Standard Protocol: Minimizing Byproducts in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, with specific emphasis on steps designed to prevent byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous Solvent (e.g., Dioxane/Water 4:1, or Toluene)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Ensure the reaction flask is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, and the base.
-
System Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times to remove atmospheric oxygen.
-
Solvent Degassing (Crucial Step): Add the anhydrous solvent(s) via cannula or syringe. Degas the resulting suspension by sparging with an inert gas subsurface for 20-30 minutes. Alternatively, use 3-4 freeze-pump-thaw cycles for maximum oxygen removal.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water, followed by brine. Be mindful of the pH to avoid ester hydrolysis.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any non-polar homocoupling or dehalogenation byproducts and any polar hydrolysis byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 5-bromo-2-methoxybenzoate
Welcome to the technical support guide for the purification of Methyl 5-bromo-2-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to navigate your experimental workflows successfully.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the purification of this compound from reaction mixtures.
Issue 1: The final product is contaminated with the starting material, 2-methoxybenzoic acid.
Answer:
The presence of the unreacted starting material, 2-methoxybenzoic acid, is a common issue. This is often due to incomplete bromination or esterification. The acidic nature of the starting material allows for a straightforward purification strategy.
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Issue 2: The purified product shows the presence of isomeric impurities, such as Methyl 3-bromo-2-methoxybenzoate.
Answer:
The formation of regioisomers is a potential challenge in the bromination of substituted benzene rings. The separation of these isomers can be difficult due to their similar physical properties.
Recommended Protocol: Recrystallization or Column Chromatography
-
Recrystallization: This is often the most effective method for removing small amounts of isomeric impurities. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of similar compounds include ethanol, methanol, or isopropanol.[1] Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a reliable alternative.[2]
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (200-300 mesh)[2] |
| Mobile Phase | A gradient of hexane and ethyl acetate is a good starting point. |
| Elution Gradient | Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
Issue 3: Low yield of the purified product.
Answer:
Low yield can be attributed to several factors, including incomplete reaction, product loss during workup and purification, or the formation of side products.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup Optimization: Minimize the number of transfer steps to reduce mechanical losses. Ensure that the pH is carefully controlled during any aqueous washes to prevent hydrolysis of the ester.
-
Purification Method Selection: For thermally sensitive compounds, avoid high temperatures during solvent removal. When performing column chromatography, choose a solvent system that provides good separation to avoid collecting mixed fractions.
Issue 4: The product appears as an oil and will not crystallize.
Answer:
The inability of a product to crystallize can be due to the presence of impurities that inhibit the formation of a crystal lattice or because the compound is a low-melting solid.
Recommended Actions:
-
Purity Check: Analyze the purity of the oil using an appropriate analytical technique such as NMR or HPLC. The presence of even small amounts of impurities can significantly affect crystallization.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) until turbidity is observed. Allow the solution to stand, which may induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seeding: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Besides the starting materials, common impurities can include regioisomers from the bromination step and byproducts from side reactions. Depending on the synthetic route, dibrominated species could also be present.[3]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
Q3: What safety precautions should be taken when working with the reagents used in the synthesis and purification of this compound?
A3: Always consult the Safety Data Sheet (SDS) for each chemical. Brominating agents are often corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I confirm the identity of the purified this compound?
A4: The identity of the compound can be confirmed using spectroscopic methods:
-
¹H and ¹³C NMR: Will provide information about the chemical structure and the position of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show the presence of key functional groups, such as the ester carbonyl and the C-O bonds.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: A general workflow for the purification and analysis of this compound.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
Technical Support Center: Strategies for Preventing Dehalogenation of Methyl 5-bromo-2-methoxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 5-bromo-2-methoxybenzoate and encountering challenges with premature dehalogenation. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also a deeper understanding of the underlying mechanisms that lead to this common side reaction. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Addressing Dehalogenation in Real-Time
This section is formatted to address specific issues you might be observing in your experiments. We focus on providing direct, actionable advice grounded in mechanistic principles.
Question 1: I'm performing a Suzuki-Miyaura coupling with this compound and my main byproduct is Methyl 2-methoxybenzoate. What is causing this, and how can I prevent it?
Answer:
The formation of Methyl 2-methoxybenzoate is a classic sign of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[1] In the context of a palladium-catalyzed Suzuki coupling, this occurs when the catalytic cycle is diverted to a competing dehalogenation pathway.
The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2][3] This species can arise from several sources within your reaction mixture, including certain solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1][2] Once formed, the Pd-H intermediate can undergo reductive elimination with the aryl group, leading to the undesired dehalogenated product.
This compound is particularly susceptible due to its electron-rich nature, which can make the desired reductive elimination step of the cross-coupling cycle slower relative to the competing dehalogenation.
Immediate Troubleshooting Steps:
-
Re-evaluate Your Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be hydride sources.[1] Consider switching to an inorganic base.
-
Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are less likely to generate Pd-H species.[2]
-
-
Change Your Solvent: Solvents can be significant hydride donors. Protic solvents like alcohols are known offenders, and some aprotic polar solvents like DMF can also contribute to dehalogenation, especially at higher temperatures.[1][4]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.[1]
-
Recommendation: Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. Start at 80 °C and adjust as needed.
-
-
Ligand Selection is Crucial: The choice of phosphine ligand dramatically influences the outcome. For electron-rich aryl bromides, ligands that promote rapid reductive elimination are key.
-
Recommendation: Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the catalyst and favor the desired cross-coupling pathway over dehalogenation.[2]
-
Experimental Protocol: A More Robust Suzuki-Miyaura Coupling
Here is a starting point for an optimized protocol designed to minimize dehalogenation:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a carefully chosen inorganic base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup.
Question 2: My Heck reaction is sluggish and I'm seeing debromination. How can I improve the reaction efficiency without promoting the side reaction?
Answer:
In Heck reactions, dehalogenation can occur if the rate of migratory insertion of the olefin is slow compared to the rate of side reactions that generate Pd-H species. The challenge is to accelerate the desired catalytic cycle without increasing the rate of the undesired one.
Troubleshooting & Optimization Strategy:
-
Optimize the Base: As with Suzuki couplings, the base is critical. Weakly coordinating, non-nucleophilic bases are often preferred.
-
Recommendation: If using an amine base like TEA is causing issues, consider switching to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
-
Ligand and Catalyst Choice: While ligandless Heck reactions are common, they can sometimes be prone to side reactions. Using a well-defined ligand can stabilize the palladium catalyst.
-
Recommendation: For electron-rich aryl bromides, Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) or bulky phosphine ligands can be effective.
-
-
Consider Microwave Irradiation: Microwave heating can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration, which can outpace the dehalogenation side reaction.[4]
Data-Driven Ligand Selection
The choice of ligand is one of the most impactful variables. The table below summarizes the general characteristics of common ligand classes concerning their tendency to influence dehalogenation.
| Ligand Class | Examples | General Impact on Dehalogenation | Rationale |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Variable; can be high with simple phosphines | PPh₃ is often a "one-size-fits-all" approach that is not optimal.[4] Bulky, electron-rich phosphines are generally better. |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Generally Low | Bulky and electron-rich nature promotes rapid reductive elimination, outcompeting dehalogenation.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Generally Low | Strong σ-donors that form stable palladium complexes, often favoring the desired coupling. |
| Bidentate Phosphines | dppf, BINAP | Moderate | The bite angle and flexibility can influence the stability of intermediates and the rate of reductive elimination. |
Note: This table provides general guidance. Optimal ligand choice is substrate-dependent and often requires empirical screening.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the dehalogenation process, offering a deeper mechanistic understanding.
Question 3: What is the fundamental mechanism of palladium-catalyzed hydrodehalogenation?
Answer:
The most common mechanism for palladium-catalyzed hydrodehalogenation involves the generation of a palladium-hydride (Pd-H) species.[2][3] The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form an Ar-Pd(II)-Br intermediate. This is the first step in any cross-coupling reaction.
-
Hydride Source Interaction: The Ar-Pd(II)-Br complex (or a related intermediate after ligand exchange) interacts with a hydride source. This source can be a solvent molecule (e.g., isopropanol), an amine base, or water.[1][5] This step generates an Ar-Pd(II)-H intermediate.
-
Reductive Elimination: The Ar-Pd(II)-H intermediate undergoes reductive elimination to form the dehalogenated product (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This entire process competes directly with the desired cross-coupling pathway (which involves transmetalation and reductive elimination of the coupled product).
Caption: Competing Suzuki Coupling and Dehalogenation Pathways.
Question 4: How can I systematically troubleshoot a reaction prone to dehalogenation?
Answer:
A systematic approach is crucial for efficiently solving the problem. We recommend a logical, stepwise workflow to identify and mitigate the source of dehalogenation.
Caption: Systematic Troubleshooting Workflow for Dehalogenation.
-
Analyze Reaction Components: Start by examining your base and solvent, as these are the most common sources of unwanted hydrides.
-
Modify One Variable at a Time: Change only one parameter per experiment (e.g., change the base but keep the solvent and temperature the same) to clearly identify the impact of the change.
-
Adjust Reaction Conditions: If changing reagents doesn't solve the issue, move on to adjusting conditions like temperature.
-
Optimize the Catalytic System: Finally, focus on the catalyst and ligand. A more active and stable catalytic system can often favor the desired reaction even under challenging conditions.
By following this guide, you will be better equipped to diagnose, troubleshoot, and ultimately prevent the dehalogenation of this compound, leading to higher yields and cleaner reaction profiles.
References
Technical Support Center: Catalyst and Ligand Selection for Cross-Coupling with Methyl 5-bromo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving Methyl 5-bromo-2-methoxybenzoate. As a sterically hindered and electron-rich aryl bromide, this substrate presents unique challenges. This guide is designed to help you navigate these complexities and achieve successful reaction outcomes.
Understanding the Substrate: this compound
This compound's structure requires careful consideration when selecting a catalyst system. The methoxy group at the ortho position is electron-donating and creates significant steric hindrance around the bromine atom. This can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, the ester group can influence the electronic properties of the aromatic ring.
Key challenges include:
-
Slow Oxidative Addition: The electron-rich nature of the aryl bromide can make it less reactive towards the palladium(0) catalyst.[1]
-
Steric Hindrance: The ortho-methoxy group can sterically block the palladium catalyst from accessing the carbon-bromine bond.[2]
-
Potential for Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling can lower the yield of the desired product.[3][4]
Troubleshooting Common Cross-Coupling Reactions
This section addresses specific issues you may encounter during Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. However, with a substrate like this compound, optimization is often necessary.
FAQs & Troubleshooting Guide:
-
Question 1: My Suzuki-Miyaura reaction is giving a low yield. What are the first things I should check?
-
Answer: Low yields can often be attributed to a few key factors.[5] Begin by systematically checking your reagents and setup:
-
Reagent Quality: Ensure your boronic acid or ester is fresh and has been stored properly to prevent degradation, which can lead to protodeboronation.[5]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[5] Use fresh reagents and store them under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[5] The purity of your base is also critical.[5]
-
-
-
Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
-
Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[3] To reduce homocoupling, ensure your reaction is rigorously degassed.[3] Using a Pd(0) source directly or a highly efficient precatalyst system can also be beneficial.[3]
-
-
Question 3: The reaction is sluggish, and I'm recovering a lot of starting material. What adjustments can I make?
-
Answer: For sterically hindered and electron-rich aryl bromides, the choice of ligand is crucial. Consider switching to bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands can stabilize the palladium catalyst and facilitate the challenging oxidative addition step.[1][3] Increasing the reaction temperature may also help overcome the activation energy barrier.[3]
-
-
Question 4: How do I choose the right base for this substrate?
-
Answer: The base plays a critical role in activating the boronic acid for transmetalation.[3] For challenging couplings, a stronger base may be necessary. Potassium phosphate (K₃PO₄) is often a good choice.[3] However, if you are experiencing protodeboronation, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be more suitable.[5] Screening different bases is a recommended optimization step.[3]
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. The success of this reaction with this compound is highly dependent on the catalyst system.
FAQs & Troubleshooting Guide:
-
Question 1: My Buchwald-Hartwig amination is not proceeding. What are the likely causes?
-
Answer: The failure of a Buchwald-Hartwig reaction can often be traced back to the catalyst system and reaction conditions.
-
Ligand Choice: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are essential.[6][7] Ligands like Xantphos have proven effective for the amidation of unactivated aryl halides.[8]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are generally used.[10][11] Ensure the solvent is thoroughly degassed.
-
-
-
Question 2: I'm seeing decomposition of my starting material or product. What can I do?
-
Answer: Decomposition can occur if the reaction temperature is too high or if the reaction is run for an extended period. Try lowering the temperature and monitoring the reaction closely by TLC or GC-MS to determine the optimal reaction time. The choice of base can also be critical; a weaker base may be necessary if your substrate is base-sensitive.[11]
-
-
Question 3: Can I use an amine hydrochloride salt directly in the reaction?
-
Answer: Yes, but you will need to use an additional equivalent of base to neutralize the hydrochloride salt. It is often preferable to use the free amine to avoid introducing additional salts into the reaction mixture.
-
-
Question 4: The reaction is very sensitive to air. How can I ensure anaerobic conditions?
-
Answer: Buchwald-Hartwig aminations are notoriously sensitive to oxygen.[12] It is crucial to use Schlenk techniques or a glovebox to set up the reaction. Solvents must be rigorously degassed by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[13] The regioselectivity and yield of this reaction with this compound can be influenced by the choice of catalyst and reaction conditions.
FAQs & Troubleshooting Guide:
-
Question 1: My Heck reaction is giving a mixture of regioisomers. How can I control the selectivity?
-
Answer: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, which are largely dictated by the ligand.[14]
-
For neutral palladium complexes, the regioselectivity is primarily governed by sterics, with the aryl group adding to the less hindered carbon of the alkene.[14]
-
With cationic palladium complexes, electronic effects dominate, and the aryl group adds to the more electron-deficient carbon.[14]
-
Experimenting with different phosphine ligands (monodentate vs. bidentate) can help control the regioselectivity.
-
-
-
Question 2: The reaction is not going to completion. What can I do to improve the conversion?
-
Answer: Incomplete conversion in a Heck reaction can be due to several factors.
-
Catalyst Activity: Ensure your palladium source is active. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active palladium(0) species.[14]
-
Base: A base is required to regenerate the palladium(0) catalyst.[14] Triethylamine or an inorganic base like sodium acetate is commonly used.[14]
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[15]
-
-
-
Question 3: I am observing the formation of reduced arene (hydrodehalogenation) as a side product. How can I avoid this?
-
Answer: Hydrodehalogenation can occur through a competing β-hydride elimination pathway from an organopalladium intermediate.[2] Using bulky ligands can sometimes suppress this side reaction by sterically disfavoring the conformation required for β-hydride elimination.
-
Catalyst and Ligand Selection Guide
The following table provides a starting point for selecting a catalyst system for cross-coupling reactions with this compound.
| Reaction Type | Palladium Precursor | Recommended Ligands | Typical Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BrettPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, Acetonitrile |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3] Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Key Concepts
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Decision Tree for Catalyst and Ligand Selection
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating Scale-Up Challenges for Reactions with Methyl 5-bromo-2-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-methoxybenzoate. This guide is designed to provide in-depth, practical advice to anticipate and overcome the challenges encountered when scaling up reactions involving this versatile intermediate. The unique electronic and steric properties of this molecule—specifically, the electron-donating methoxy group ortho to the bromine and the ester functionality—present a distinct set of considerations for process development. This resource synthesizes field-proven insights and established scientific principles to ensure your scale-up process is safe, efficient, and reproducible.
Part 1: Foundational Knowledge & Core Scale-Up Principles
Understanding the Reactivity Profile of this compound
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to form C-C and C-N bonds.[1] However, its reactivity is nuanced. The methoxy group, being ortho to the bromine, is electron-donating, which can make oxidative addition—the initial step in many palladium-catalyzed cross-coupling reactions—more challenging compared to electron-deficient aryl bromides.[2] This can necessitate more active catalyst systems or higher reaction temperatures.
Universal Scale-Up Considerations
Transitioning any reaction from bench to pilot plant or beyond requires a systematic approach. Key considerations include:
-
Thermal Safety: Exothermic reactions, common in cross-coupling, can pose a significant risk of thermal runaway if not properly managed.[3]
-
Mixing and Mass Transfer: What works in a round-bottom flask may not translate to a large reactor where mixing is less efficient.
-
Raw Material Quality: The purity of starting materials, including this compound, solvents, and reagents, is critical for reproducibility and minimizing side reactions.[4][5]
-
Process Robustness: A scalable process must be resilient to minor variations in reaction parameters.
-
Downstream Processing: Isolation and purification of the product become more complex at a larger scale.
Part 2: Troubleshooting Common Cross-Coupling Reactions
This section provides troubleshooting guidance for two of the most common transformations involving this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. However, scaling this reaction with an electron-rich substrate like this compound can be challenging.
Q1: My Suzuki reaction is sluggish or stalls completely. What are the likely causes and solutions?
-
Causality: The electron-donating methoxy group on this compound can slow down the rate-limiting oxidative addition step of the catalytic cycle.[2] Catalyst deactivation, often manifesting as the formation of palladium black, is another common issue, which can be exacerbated by oxygen contamination or high temperatures.[6]
-
Troubleshooting Steps:
-
Catalyst & Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand, such as SPhos or XPhos, which are known to accelerate oxidative addition and stabilize the active Pd(0) species.[7]
-
Inert Atmosphere: Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Base & Solvent: The choice of base and solvent is crucial for activating the boronic acid.[6] An inappropriate or poorly soluble base can halt the reaction. Consider screening different base/solvent combinations.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction kinetics and catalyst stability.
-
Q2: I'm observing a significant amount of dehalogenation (hydrodebromination) of my starting material. How can I minimize this side reaction?
-
Causality: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene. This can be promoted by certain ligands, bases, or impurities in the reaction mixture.
-
Troubleshooting Steps:
-
Ligand Choice: As illustrated in the table below, the choice of ligand can have a significant impact on the extent of dehalogenation. Sterically hindered biaryl phosphine ligands often suppress this side reaction.[7]
-
Base Selection: Strong bases can sometimes contribute to dehalogenation. Consider using a milder base like potassium carbonate or cesium carbonate.
-
Boronic Acid Quality: Ensure your boronic acid is of high quality and used in a slight excess (e.g., 1.1-1.2 equivalents) to favor the desired cross-coupling pathway.
-
| Ligand | Base | Desired Product Yield (%) | Dehalogenation (%) |
| PPh₃ | K₂CO₃ | 65 | 25 |
| dppf | K₂CO₃ | 80 | 10 |
| XPhos | K₃PO₄ | >95 | <2 |
| SPhos | K₃PO₄ | >95 | <2 |
Table 1: Illustrative data on the effect of ligand and base on product yield and dehalogenation in a hypothetical Suzuki coupling of this compound with phenylboronic acid.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a key method for forming arylamines. When scaling up with this compound, challenges often relate to catalyst selection and base sensitivity.
Q1: My Buchwald-Hartwig amination is giving low yields and forming byproducts. What should I investigate?
-
Causality: The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.[8] Insoluble inorganic bases can lead to poor reaction kinetics and mixing issues on a larger scale.[9] The substrate itself or the product arylamine can also inhibit the catalyst.
-
Troubleshooting Steps:
-
Catalyst System Screening: A preliminary screen of different palladium sources and ligands is highly recommended. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often necessary.[10]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is common, but for base-sensitive substrates, milder options like cesium carbonate or DBU can be effective, sometimes in combination with additives.[9]
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and intermediates. Toluene, dioxane, and THF are common choices.
-
Q2: How can I manage the formation of insoluble salt byproducts during scale-up?
-
Causality: The stoichiometric formation of insoluble inorganic salts (e.g., NaBr) is inherent to the Buchwald-Hartwig reaction and can cause significant processing issues at scale, including poor mixing and reactor fouling.[11]
-
Troubleshooting Steps:
-
Solvent and Agitation: Choose a solvent that provides at least partial solubility for the salt byproduct and ensure the reactor has adequate agitation to maintain a mobile slurry.
-
Homogeneous Base: Consider using a soluble organic base like DBU, which forms an ionic liquid byproduct that may remain in solution.[9]
-
Flow Chemistry: For large-scale production, continuous flow reactors can offer better management of solid byproducts.[11]
-
Key Parameter Interactions in Buchwald-Hartwig Amination
Caption: Interdependence of key parameters in Buchwald-Hartwig amination.
Part 3: Process Safety and Purification at Scale
Thermal Hazard Assessment
Palladium-catalyzed cross-coupling reactions are known to be exothermic.[12][13] A thorough understanding of the reaction's thermal profile is essential to prevent a runaway reaction.
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: On a large scale, consider adding one of the reactants or the catalyst solution portion-wise or via slow addition to control the rate of heat generation.[3]
-
Emergency Cooling: Ensure the reactor is equipped with an adequate cooling system and have a contingency plan for emergency cooling.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Addition Mode | All at once | Slow addition of catalyst |
| Typical Exotherm | Manageable with oil bath | Requires jacketed reactor |
| Monitoring | Thermometer | Multiple temperature probes |
| Safety Margin | High | Must be carefully calculated |
Table 2: Comparison of thermal management strategies at different scales.
Purification and Impurity Profile
As the scale increases, simple chromatographic purification becomes impractical and costly. Crystallization is the preferred method for purifying multi-kilogram quantities of product.
-
Unreacted this compound: Can often be removed by recrystallization.
-
Dehalogenated Byproduct (Methyl 2-methoxybenzoate): May have similar solubility to the product, potentially requiring multiple recrystallizations or a different solvent system.
-
Homocoupled Boronic Acid Byproduct (in Suzuki reactions): Typically has different polarity and can be removed during workup or crystallization.
-
Residual Palladium: Must be removed to meet regulatory requirements for active pharmaceutical ingredients (APIs). This can be achieved through treatment with activated carbon, silica gel, or specialized palladium scavengers.
-
Solvent Screen: Identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can be beneficial.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. salvavidaspharma.com [salvavidaspharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. catsci.com [catsci.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
- 11. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Improving Regioselectivity of Reactions with Bromo-Methoxybenzoate Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in reactions involving bromo-methoxybenzoate isomers. The inherent electronic and steric complexities of these substrates often lead to challenges in achieving desired product outcomes. This resource offers a structured approach to diagnosing and resolving common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in reactions with bromo-methoxybenzoate isomers?
A1: The regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the chosen reaction conditions (catalyst, ligand, base, and solvent). The methoxy (-OCH₃) group is an electron-donating group (EDG) and an ortho, para-director in electrophilic aromatic substitution.[1][2][3] Conversely, the methyl ester (-COOCH₃) group is an electron-withdrawing group (EWG) and a meta-director.[3] In nucleophilic aromatic substitution and cross-coupling reactions, the interplay between these directing effects, along with the steric bulk of the substituents and incoming reagents, determines the site of reaction.
Q2: In a molecule like methyl 2-bromo-5-methoxybenzoate, which bromine is more likely to react in a Suzuki-Miyaura cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the relative reactivity of C-Br bonds is influenced by the electronic environment. Generally, a C-Br bond at a more electron-deficient position is more susceptible to oxidative addition by the palladium(0) catalyst.[4] For methyl 2-bromo-5-methoxybenzoate, the bromine at the 2-position is ortho to the electron-withdrawing ester group, making this position more electron-deficient and thus generally more reactive towards oxidative addition. However, steric hindrance from the adjacent ester group can also play a significant role.
Q3: Can I selectively functionalize a position ortho to the methoxy group?
A3: Yes, directed ortho-metalation (DoM) is a powerful strategy for this purpose.[5][6] By using a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), you can selectively deprotonate the position ortho to the methoxy group.[7][8] The resulting aryllithium species can then be quenched with an electrophile to introduce a desired functional group with high regioselectivity.
Q4: How does the choice of palladium ligand affect regioselectivity in cross-coupling reactions?
A4: The ligand plays a crucial role in tuning the steric and electronic properties of the palladium catalyst.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can influence which C-Br bond undergoes oxidative addition, particularly in di- or poly-halogenated substrates.[10][11][12] The steric profile of the ligand can favor reaction at a less hindered site, while its electronic properties can modulate the catalyst's reactivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Scenario: You are attempting a Suzuki-Miyaura coupling with methyl 3-bromo-4-methoxybenzoate and phenylboronic acid, but you are observing a mixture of products where coupling occurs at both the 3- and 5-positions (relative to the ester).
Probable Causes:
-
Insufficient Catalyst Control: The palladium catalyst may not be sufficiently selective under the current reaction conditions.
-
Competing Electronic Effects: The ortho, para-directing effect of the methoxy group and the meta-directing effect of the ester group create a complex electronic landscape.
-
Reaction Temperature Too High: Higher temperatures can sometimes overcome the subtle energy differences that dictate regioselectivity, leading to a mixture of products.
Troubleshooting Steps:
-
Ligand Screening:
-
Rationale: Different ligands can impart varying degrees of steric and electronic influence on the palladium center, thereby enhancing selectivity.
-
Protocol: Screen a panel of phosphine ligands with varying steric bulk and electron-donating ability (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos). Also, consider N-heterocyclic carbene (NHC) ligands.
-
-
Solvent and Base Optimization:
-
Rationale: The solvent and base can influence the solubility of reagents and the overall polarity of the reaction medium, which can impact selectivity.
-
Protocol: Evaluate a range of solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Biphasic solvent systems (e.g., toluene/water) can sometimes improve results.[13]
-
-
Temperature Control:
-
Rationale: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred product.
-
Protocol: Run the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration. Monitor the reaction progress carefully to avoid decomposition.
-
Data Summary: Suzuki-Miyaura Optimization
| Parameter | Condition A (Initial) | Condition B (Optimized) | Regiomeric Ratio (Desired:Undesired) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Varies |
| Base | Na₂CO₃ | K₃PO₄ | Varies |
| Solvent | Toluene | Dioxane/H₂O (4:1) | Varies |
| Temperature | 100 °C | 80 °C | Varies |
Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination
Scenario: You are performing a Buchwald-Hartwig amination on methyl 2,4-dibromo-5-methoxybenzoate with morpholine and observe a mixture of mono-aminated products at both the 2- and 4-positions.
Probable Causes:
-
Similar Reactivity of C-Br Bonds: The electronic and steric environments of the two bromine atoms may not be sufficiently different to allow for selective reaction.
-
Catalyst System: The chosen palladium catalyst and ligand may not be selective enough for this particular substrate.
Troubleshooting Steps:
-
Ligand Selection:
-
Rationale: Sterically demanding ligands can often direct the reaction to the less hindered position.
-
Protocol: Employ bulky phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can create a sterically crowded palladium center that preferentially reacts at the more accessible C-Br bond.
-
-
Base Strength:
-
Rationale: The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle.[14]
-
Protocol: Compare the results with different bases, such as NaOt-Bu, K₃PO₄, and Cs₂CO₃. Weaker bases may sometimes lead to higher selectivity.
-
-
Directed ortho-Metalation as an Alternative:
-
Rationale: If cross-coupling methods fail to provide the desired regioselectivity, a DoM approach can offer a more controlled synthesis.
-
Protocol: First, protect the ester if necessary. Then, perform a DoM directed by the methoxy group, followed by quenching with an electrophilic aminating agent.
-
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Issue 3: Unexpected Product Formation in Nucleophilic Aromatic Substitution (SₙAr)
Scenario: You are reacting methyl 3-bromo-4-methoxybenzoate with sodium methoxide, expecting substitution of the bromine. However, you observe the formation of a product where the methoxy group has been displaced.
Probable Causes:
-
Activation by the Ester Group: The electron-withdrawing ester group activates the ring towards nucleophilic attack. The position para to the ester (the 4-position) is highly activated.
-
Leaving Group Ability: While bromide is a good leaving group, under certain conditions, the methoxy group can also be displaced, especially when activated by a strong electron-withdrawing group.
Troubleshooting Steps:
-
Substrate Design:
-
Rationale: To favor substitution of the bromine, the electronic activation at the carbon bearing the bromine should be maximized.
-
Protocol: Consider an isomer where the bromine is ortho or para to the electron-withdrawing ester group. For example, in methyl 4-bromo-3-methoxybenzoate, the bromine is para to the ester, making it more susceptible to SₙAr.
-
-
Reaction Conditions:
-
Rationale: Milder reaction conditions can sometimes favor the desired reaction pathway.
-
Protocol: Use a less aggressive nucleophile or run the reaction at a lower temperature. However, be aware that SₙAr reactions often require forcing conditions.
-
Reaction Mechanism: SₙAr on Bromo-Methoxybenzoate
Caption: Competing pathways in SₙAr of bromo-methoxybenzoates.
Key Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is optimized for selective coupling at the more reactive C-Br bond.
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromo-methoxybenzoate isomer (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add degassed dioxane and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation (DoM)
This protocol is for the selective functionalization ortho to a methoxy group.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer and an argon inlet, add the methoxybenzoate substrate (1.0 equiv) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add s-BuLi (1.1 equiv) dropwise while maintaining the internal temperature below -70 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophile Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Directed aromatic functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 8. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedure for Quenching Reactions Containing Methyl 5-bromo-2-methoxybenzoate
As a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in syntheses involving Methyl 5-bromo-2-methoxybenzoate. The following sections are designed to offer not just procedural steps, but the underlying chemical logic to empower you to make informed decisions during the critical workup phase of your experiments. We will cover standard protocols, address frequently asked questions, and provide a robust troubleshooting guide for common challenges.
Safety First: Handling this compound
Before initiating any experimental work, a thorough review of the compound's Safety Data Sheet (SDS) is mandatory. This compound and related reagents can pose health risks.
Table 1: Summary of Safety Information
| Hazard Category | Precautionary Measures & First Aid |
| Skin & Eye Contact | Causes skin and serious eye irritation.[1][2][3] Wear appropriate protective gloves, clothing, and chemical safety goggles.[1][2][4] In case of contact, wash skin with plenty of soap and water. For eyes, rinse cautiously with water for several minutes.[1][2] |
| Inhalation | May cause respiratory irritation.[1][5] Use only in a well-ventilated area or under a chemical fume hood.[4] If inhaled, move the victim to fresh air.[1] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] If swallowed, call a poison center or doctor.[1] |
| Handling & Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][4] Keep away from heat, sparks, and open flames.[4] |
This table is a summary and not a substitute for a full SDS review.
Part 1: Standard Quenching and Workup Protocol
The goal of a workup is to separate the desired product from unreacted starting materials, reagents, catalysts, and solvents. The following is a generalized, robust procedure for reactions involving this compound, which is typically a solid or high-boiling liquid and insoluble in water.[6]
Experimental Protocol: General Workup
-
Reaction Quenching (The "Why"): The initial and most critical step is to safely deactivate any remaining reactive reagents. The choice of quenching agent depends on the specific reaction chemistry (e.g., organometallics, strong acids/bases, oxidizing/reducing agents). For many reactions, such as metallations or couplings, a slow, controlled addition of the reaction mixture to a cold quenching solution is paramount to manage exotherms.
-
Procedure: Cool the reaction vessel in an ice bath. In a separate flask, prepare the quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) for organometallics, or ice-water for many other reaction types[7]). Slowly, and with vigorous stirring, add the reaction mixture to the quenching solution via a dropping funnel or syringe. Monitor the temperature to ensure it does not rise uncontrollably.
-
-
Phase Separation & Extraction (The "Why"): The product, being organic-soluble, must be separated from water-soluble byproducts. This is achieved by liquid-liquid extraction.
-
Procedure: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).[8] The volume should be sufficient to fully dissolve the product. Shake the funnel vigorously, remembering to vent frequently to release any pressure buildup, especially if a bicarbonate wash is used.[9] Allow the layers to separate. Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to maximize product recovery.[10] Combine all organic extracts.
-
-
Aqueous Washes (The "Why"): The combined organic layers are washed sequentially to remove residual impurities.
-
Procedure:
-
Acid/Base Removal: Wash the organic layer with 1 M HCl (to remove basic impurities like amines) or saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities).[6][11] Check the pH of the aqueous layer after washing to ensure neutralization.
-
Brine Wash: Wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer and aids in breaking emulsions.[12]
-
-
-
Drying and Filtration (The "Why"): Trace amounts of water must be removed from the organic solvent to prevent contamination of the final product.
-
Procedure: Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to the organic layer. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Allow it to sit for 10-15 minutes. Filter the solution to remove the drying agent.
-
-
Solvent Removal and Isolation (The "Why"): The final step is to remove the solvent to isolate the crude product.
-
Procedure: Concentrate the filtered organic solution using a rotary evaporator. The resulting solid or oil is the crude product, which can then be purified by methods such as recrystallization or column chromatography.
-
Visualization of the Standard Workflow
Caption: A standard workflow for the quenching and workup of a reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of quenching a reaction? A: Quenching serves to rapidly and safely terminate the chemical reaction by neutralizing any unreacted, highly reactive species. This is essential for safety, preventing runaway reactions, and for ensuring that the product composition does not change during the subsequent workup steps.[13]
Q2: How do I choose the correct quenching agent? A: The choice is dictated by the reagents you need to neutralize.
-
For Organometallics (e.g., Grignard, organolithiums): Use a proton source that is not overly reactive. Saturated aqueous NH₄Cl is a good choice as it is a mild acid, less reactive than water, and provides a proton to quench the organometallic without a violent reaction.
-
For Strong Bases (e.g., LDA, NaH): Water or an alcohol can be used, but the addition must be slow and controlled at low temperatures to manage gas evolution (H₂) and heat.[13]
-
For Strong Acids (e.g., H₂SO₄): Slowly add the reaction mixture to a cold, dilute solution of a base like sodium bicarbonate or sodium carbonate.
-
For Residual Halogens (e.g., Br₂): A wash with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) is effective and will decolorize the organic layer.[9]
Q3: My product appears to have some solubility in the aqueous layer. What can I do? A: This is a common cause of low yield.[14]
-
Salting Out: Before extraction, add a large amount of solid sodium chloride to the aqueous layer to decrease the polarity of the aqueous phase, thereby reducing the solubility of your organic product.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh portions of your organic solvent.[10]
-
Solvent Choice: If using a very polar solvent like THF, it is often best to remove it via rotary evaporation before workup to prevent it from partitioning your product into the aqueous layer.[12]
Q4: How can I be sure my workup procedure isn't degrading my product? A: Aryl halides like this compound are generally robust.[15][16] However, other functional groups in the molecule could be sensitive to acidic or basic conditions.
-
Test Stability: Before committing the entire batch, take a small aliquot of your crude reaction mixture, perform the planned acid/base wash in a test tube, and analyze the result by Thin Layer Chromatography (TLC). If a new spot appears or the product spot diminishes, your product is not stable to those conditions, and you should use a neutral wash (water) instead.[14]
Part 3: Troubleshooting Guide
Even with a well-planned protocol, unexpected issues can arise. This section addresses the most common "workup nightmares."[9]
| Problem | Potential Cause(s) | Expert Solution(s) |
| An Emulsion Forms | • High concentration of reagents/salts.• Presence of fine solid particulates.• Reaction solvent is partially miscible with water (e.g., THF). | • Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer.[12]• Filter: Filter the entire mixture through a pad of Celite to remove particulates.• Dilute: Add more organic solvent to dilute the mixture.[12]• Patience/Centrifugation: Let the funnel sit for an extended period or, if practical, centrifuge the mixture. |
| Insoluble Precipitate/Goo at the Interface | • A byproduct is insoluble in both the organic and aqueous layers.• The product itself is precipitating out of solution. | • Dilute: Add more of both the organic and aqueous solvents.• Filter: Filter the entire biphasic mixture to isolate the solid. Then, wash the solid with both solvents to recover any trapped product.• Solvent Swap: Try a different extraction solvent that may better dissolve the precipitate. |
| Difficulty Seeing the Layer Interface | • The organic layer is very dark or opaque. | • Shine a Light: Use a flashlight behind the separatory funnel.• Add Ice/Object: Add a small piece of ice or a polypropylene cap; it will float at the interface.[9]• Use a Pipette: Slowly draw out the lower layer and watch for the change in phase at the pipette tip. |
| Low or No Product Yield After Workup | • Product is in the aqueous layer.• Product is volatile and was lost during solvent removal.• Product degraded during workup.• Product is adsorbed onto filtration media (drying agent, Celite). | • Check Aqueous Layer: Use TLC to analyze a sample of the aqueous layer.[14]• Check Rotovap Trap: If the product has a low boiling point, check the solvent collected in the rotovap trap.[14]• Test Stability: As mentioned in the FAQ, test product stability to the workup conditions on a small scale.[14]• Extract Solids: Suspend any filtration media in a fresh solvent, stir, and analyze the solvent by TLC to see if the product can be recovered.[14] |
Troubleshooting Logic: Diagnosing Low Yield
Caption: A decision tree for troubleshooting the root cause of low product yield.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [amp.chemicalbook.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Reactivity Between Bromo-Methoxybenzoate Isomers: A Guide for Synthetic Chemists
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Substituted aryl halides, such as bromo-methoxybenzoate isomers, are foundational building blocks. However, the seemingly subtle change in the positional arrangement of the bromo and methoxy groups on the benzoate scaffold leads to profound differences in chemical reactivity.
This guide provides an in-depth comparative analysis of the reactivity of key bromo-methoxybenzoate isomers. Moving beyond a simple data summary, we will dissect the underlying electronic and steric principles that govern their behavior in common and indispensable synthetic transformations. The insights and protocols herein are designed to empower chemists to make informed substrate choices, optimize reaction conditions, and troubleshoot synthetic challenges.
The Theoretical Framework: Understanding Substituent Effects
The reactivity of a bromo-methoxybenzoate isomer is not determined by its constituent parts in isolation, but by their electronic and spatial interplay. The carbon-bromine (C-Br) bond is the primary site of reaction, and its susceptibility to cleavage is modulated by the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups.
-
Electronic Effects : The reactivity of an aryl bromide is largely governed by the electron density at the C-Br bond.
-
Methoxy Group (-OCH₃) : This group exerts a dual electronic influence. It is electron-donating through resonance (+R effect) by delocalizing a lone pair of electrons from the oxygen into the aromatic ring. Simultaneously, it is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. For substituents ortho and para to the methoxy group, the resonance effect dominates, increasing electron density and generally deactivating the aryl halide towards reactions where oxidative addition is the rate-limiting step (e.g., Palladium-catalyzed cross-couplings).[1]
-
Methyl Ester Group (-COOCH₃) : This group is strongly electron-withdrawing through both resonance (-R effect) and induction (-I effect). It significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This deactivation of the ring makes it more susceptible to nucleophilic attack and can accelerate the rate-determining oxidative addition step in many cross-coupling reactions.[2]
-
Bromo Group (-Br) : Halogens are deactivating via a strong inductive effect (-I) but weakly electron-donating through resonance (+R). The inductive effect is dominant.
-
-
Steric Effects : The spatial arrangement of substituents, particularly those ortho to the bromine atom, can physically block the approach of a catalyst or reagent, thereby slowing down or inhibiting the reaction.[3][4][5] This steric hindrance is a critical factor when comparing isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[6][7][8][9] The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl bromide to the Pd(0) catalyst.[10] The ease of this step is highly sensitive to the electronic and steric environment of the C-Br bond.
Let's consider three representative isomers: Methyl 2-bromo-5-methoxybenzoate, Methyl 3-bromo-4-methoxybenzoate, and Methyl 4-bromo-3-methoxybenzoate.
| Isomer | Key Substituent Effects on C-Br Bond | Predicted Reactivity | Rationale |
| Methyl 4-bromo-3-methoxybenzoate | - Methoxy group is meta to Br (weak +R effect). - Ester group is para to Br (strong -R effect). | Highest | The powerful electron-withdrawing effect of the para-ester group significantly lowers the electron density at the C-Br bond, accelerating the oxidative addition. Steric hindrance is minimal. |
| Methyl 3-bromo-4-methoxybenzoate [11] | - Methoxy group is para to Br (strong +R effect). - Ester group is meta to Br (weak -R effect). | Lowest | The strong electron-donating resonance effect of the para-methoxy group increases electron density at the C-Br bond, deactivating it towards oxidative addition. This effect outweighs the weaker meta-directing withdrawal of the ester. |
| Methyl 2-bromo-5-methoxybenzoate | - Methoxy group is meta to Br (weak +R effect). - Ester group is ortho to Br (strong -R effect). - Significant steric hindrance from the ortho-ester group. | Intermediate to Low | Electronically, the ortho-ester group is strongly activating. However, this is counteracted by severe steric hindrance, which impedes the approach of the bulky palladium catalyst complex. The net reactivity depends on the specific catalyst system used.[5] |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-poor aromatic ring.[12] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14][15] The rate of reaction is dramatically increased by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (bromine), as they stabilize the negative charge of the intermediate.[13]
| Isomer | Stabilization of Meisenheimer Complex | Predicted Reactivity | Rationale |
| Methyl 4-bromo-3-methoxybenzoate | - Ester group is para to Br. | Highest | The strongly electron-withdrawing ester group is perfectly positioned at the para position to stabilize the negative charge of the Meisenheimer complex through resonance. The methoxy group at the 3-position has a minor electronic impact on this stabilization. |
| Methyl 2-bromo-5-methoxybenzoate | - Ester group is ortho to Br. | High | The ester group at the ortho position also provides excellent resonance stabilization for the Meisenheimer intermediate. Reactivity might be slightly lower than the 4-bromo isomer due to potential steric hindrance to the incoming nucleophile. |
| Methyl 3-bromo-4-methoxybenzoate | - Ester group is meta to Br. | Very Low / Unreactive | With the electron-withdrawing ester group meta to the site of nucleophilic attack, it cannot participate in resonance stabilization of the Meisenheimer complex. The para-methoxy group is electron-donating, further destabilizing the anionic intermediate. SNAr is highly unfavorable for this isomer.[15] |
Visualization of Key Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline the catalytic cycle for a Suzuki-Miyaura coupling, the mechanism for SNAr, and a workflow for a comparative reactivity experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. byjus.com [byjus.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Alternatives for Methyl 5-bromo-2-methoxybenzoate in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 5-bromo-2-methoxybenzoate, a versatile substituted aryl halide, has long served as a reliable scaffold in the synthesis of complex molecules, particularly through transition-metal catalyzed cross-coupling reactions. However, the dynamic landscape of organic synthesis continually presents new reagents and methodologies that can offer advantages in terms of reactivity, cost, functional group tolerance, and environmental impact.
This guide provides an in-depth technical comparison of viable alternatives to this compound. We will delve into the nuances of their reactivity profiles, supported by experimental data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Role of this compound: A Benchmarking Perspective
This compound is a valued building block due to the strategic placement of its functional groups. The electron-donating methoxy group can influence the electronic properties of the aromatic ring, while the bromine atom and the methyl ester provide key handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The bromine atom offers a good balance of reactivity and stability, making it a workhorse in many synthetic laboratories.
Comparative Analysis of Alternative Reagents
The choice of an alternative to this compound is dictated by the specific transformation and the desired outcome. Here, we compare several classes of reagents, highlighting their strengths and weaknesses.
Alternative Halogenated and Pseudohalogenated Benzoates
The most direct alternatives involve modifying the leaving group on the aromatic ring. The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.
-
Methyl 5-iodo-2-methoxybenzoate: Aryl iodides are typically more reactive than the corresponding bromides, often allowing for milder reaction conditions and lower catalyst loadings. This can be advantageous when dealing with sensitive functional groups. However, aryl iodides are generally more expensive and less stable than aryl bromides.
-
Methyl 2-methoxy-5-(trifluoromethylsulfonyloxy)benzoate (Aryl Triflate): Aryl triflates are highly reactive electrophiles and are excellent substrates for a wide range of cross-coupling reactions.[1] Their reactivity can be comparable to or even exceed that of aryl bromides, particularly in Heck reactions.[1] A significant advantage is their accessibility from the corresponding phenols.
-
Methyl 5-chloro-2-methoxybenzoate: Aryl chlorides are attractive alternatives due to their lower cost and wider availability. However, their lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Illustrative Performance in a Generic Suzuki-Miyaura Reaction
To provide a tangible comparison, the following table illustrates the expected performance of different halogenated and pseudohalogenated 2-methoxybenzoates in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid.
| Electrophile | Leaving Group | Expected Reactivity | Plausible Yield (%) | Plausible Reaction Time (h) |
| Methyl 5-iodo-2-methoxybenzoate | I | Highest | 90-98 | 2-4 |
| This compound | Br | High | 85-95 | 4-8 |
| Methyl 2-methoxy-5-(trifluoromethylsulfonyloxy)benzoate | OTf | High | 80-90 | 4-8 |
| Methyl 5-chloro-2-methoxybenzoate | Cl | Moderate | 70-85 | 8-16 |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles of relative reactivity. Actual yields and reaction times will vary depending on the specific reaction conditions, including the catalyst, ligand, base, and solvent used.
Organozinc Reagents (Negishi Coupling)
Organozinc reagents, utilized in the Negishi coupling, offer a powerful alternative to the more commonly used organoboron compounds in Suzuki-Miyaura reactions.[2][3][4]
-
Advantages: Organozinc reagents often exhibit higher reactivity and greater functional group tolerance compared to Grignard or organolithium reagents.[5] They are particularly useful for coupling with sp³-hybridized centers.
-
Disadvantages: The preparation of organozinc reagents can be more involved than for boronic acids, and they are often more sensitive to air and moisture.
A typical workflow would involve the preparation of a 2-methoxy-5-(methoxycarbonyl)phenylzinc halide, which would then be coupled with an appropriate aryl or vinyl halide.
Arylsulfonyl Hydrazides
A more recent and innovative approach involves the use of arylsulfonyl hydrazides as aryl surrogates in desulfitative cross-coupling reactions.[6][7] This method avoids the use of halogenated starting materials altogether.
-
Advantages: Arylsulfonyl hydrazides are typically stable, crystalline solids that are easy to handle.[8] The reaction proceeds with the extrusion of sulfur dioxide and nitrogen gas, providing a strong thermodynamic driving force. This methodology is considered environmentally benign.
-
Disadvantages: This is a less established method compared to traditional cross-coupling reactions, and the substrate scope may not be as broad.
Carboxylic Acids (Decarboxylative Coupling)
Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes readily available carboxylic acids as coupling partners.[9][10] In this approach, a 2-methoxybenzoic acid derivative would be coupled with an aryl halide, with concomitant loss of carbon dioxide.
-
Advantages: Carboxylic acids are abundant, inexpensive, and often biocompatible starting materials. This method avoids the pre-functionalization required for many other cross-coupling reactions.
-
Disadvantages: These reactions often require higher temperatures and specific catalytic systems, sometimes involving silver or copper co-catalysts. The substrate scope can be limited by the electronic nature of the carboxylic acid.
Experimental Protocols
To facilitate the practical application of these alternatives, we provide detailed, step-by-step methodologies for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a standard procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Methyl 5-phenyl-2-methoxybenzoate.
Protocol 2: Heck Reaction of an Aryl Bromide with an Alkene
This protocol outlines a general procedure for the Heck reaction.[11][12][13]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To a dry Schlenk tube, add the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine under an inert atmosphere.
-
Add the anhydrous DMF via syringe.
-
Add the alkene and triethylamine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general method for the Buchwald-Hartwig amination.[14][15][16]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add the anhydrous toluene and the amine via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Relative reactivity of alternative electrophiles.
Caption: Generalized Suzuki-Miyaura workflow.
Conclusion
While this compound remains a valuable and reliable building block in organic synthesis, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between different aryl halides, triflates, organozinc reagents, arylsulfonyl hydrazides, and carboxylic acids will depend on a careful consideration of factors such as cost, reactivity, scalability, and the specific demands of the target molecule. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices and optimize their synthetic strategies for greater efficiency and innovation.
References
- 1. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate [organic-chemistry.org]
- 9. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantitative Analysis of Methyl 5-bromo-2-methoxybenzoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the precise quantification of intermediates is paramount for reaction monitoring, yield optimization, and impurity profiling. Methyl 5-bromo-2-methoxybenzoate, a key building block in various synthetic pathways, requires robust analytical methods to determine its concentration within complex reaction matrices. This guide provides a comparative analysis of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to inform your choice of the most suitable technique for your specific needs.
The Analytical Challenge: Quantifying a Key Intermediate
A typical reaction mixture containing this compound may also include starting materials, reagents, solvents, and potential byproducts, such as isomers or degradation products. An ideal analytical method must be able to separate the analyte of interest from these other components and provide an accurate and precise measure of its concentration. The choice of method will depend on factors such as the required sensitivity, the complexity of the matrix, and the availability of instrumentation.
A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound. The presented data is a synthesis of typical performance for structurally similar halogenated aromatic esters and serves as a general guideline.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Selectivity | Good; can be optimized with column and mobile phase selection. Potential for co-elution with isomers. | Excellent; mass spectrometer provides an additional dimension of separation and identification. | Excellent; unique chemical shifts for different protons on the molecule provide high specificity. |
| Sensitivity (Typical LOQ) | ~0.01 - 0.1 µg/mL[1][2] | ~0.001 - 0.01 µg/mL (SIM mode)[3] | ~10 - 100 µg/mL |
| Precision (Typical RSD) | < 2%[4] | < 5% | < 1%[5] |
| Accuracy (Typical Recovery) | 98-102% | 95-105%[3] | 99-101%[6][7] |
| Analysis Time | 10-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample |
| Strengths | Robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information. | Non-destructive, requires minimal sample preparation, highly accurate and precise, "primary ratio" method.[8] |
| Limitations | Lower sensitivity than GC-MS, potential for peak co-elution. | Requires volatile and thermally stable analytes. | Lower sensitivity than chromatographic methods. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering a robust and versatile platform for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
Causality Behind Experimental Choices
The selection of a C18 column is based on the non-polar nature of the analyte, promoting retention and separation from more polar components in the reaction mixture. The mobile phase, a mixture of acetonitrile and water, is chosen to allow for gradient elution, which is crucial for separating compounds with a range of polarities that might be present in a reaction mixture. A phosphoric acid modifier is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[9][10] UV detection is suitable as the aromatic ring in this compound provides strong chromophores.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
-
This compound reference standard.
-
Internal Standard (e.g., Methyl Benzoate).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Methyl Benzoate in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with mobile phase to concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with acetonitrile to bring the expected concentration of the analyte within the calibration range. Spike with the internal standard to a final concentration of 20 µg/mL. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualization of the HPLC Workflow
Caption: Workflow for quantitative HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it an excellent choice for analyzing complex mixtures and detecting trace-level impurities. The mass spectrometer provides definitive identification of the analyte, reducing the risk of misidentification due to co-eluting peaks.
Causality Behind Experimental Choices
The choice of a mid-polar capillary column (e.g., DB-5ms) is suitable for the separation of aromatic compounds like this compound. The temperature programming allows for the efficient elution of the analyte while separating it from other volatile components in the reaction mixture. Electron ionization (EI) is a standard and robust ionization technique for this class of compounds. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte and the internal standard.[11][12]
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. Reagents and Standards:
-
Dichloromethane (GC grade).
-
This compound reference standard.
-
Internal Standard (e.g., 1,3-Dibromobenzene).
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound ions: m/z 244, 246 (M+), 213, 215 ([M-OCH3]+).
-
1,3-Dibromobenzene (IS) ions: m/z 234, 236 (M+).
-
4. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 1,3-Dibromobenzene in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 to 20 µg/mL. Spike each with the internal standard to a final concentration of 5 µg/mL.
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with dichloromethane to bring the expected analyte concentration within the calibration range. Spike with the internal standard to a final concentration of 5 µg/mL.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the primary ion of this compound to the peak area of the primary ion of the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Visualization of the GC-MS Workflow
Caption: Workflow for quantitative GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, meaning it can provide highly accurate and precise quantitative results without the need for a calibration curve of the analyte itself.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be determined directly.
Causality Behind Experimental Choices
The choice of a deuterated solvent, such as chloroform-d (CDCl3), is essential to avoid large solvent signals that would obscure the analyte signals. A certified internal standard with a known purity and a simple spectrum with signals that do not overlap with the analyte's signals is crucial for accuracy. Maleic acid is a good choice as its olefinic protons resonate in a region of the spectrum that is typically free of signals from aromatic compounds. The long relaxation delay (d1) is critical to ensure complete relaxation of all protons between scans, which is a prerequisite for accurate integration and, therefore, accurate quantification.[13]
Experimental Protocol: qNMR
1. Instrumentation and Consumables:
-
NMR spectrometer (400 MHz or higher is recommended).
-
High-precision NMR tubes.
-
Analytical balance.
2. Reagents and Standards:
-
Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS).
-
This compound (analyte).
-
Certified Internal Standard (e.g., Maleic Acid).
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl3.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum with the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative work on small molecules).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate for 1H NMR (~20 ppm).
-
5. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) and perform phase and baseline correction.
-
Integrate a well-resolved proton signal of this compound (e.g., the methoxy protons) and a proton signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / V) * PIS
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualization of the qNMR Workflow
Caption: Workflow for quantitative qNMR analysis.
Conclusion and Recommendations
The choice of the optimal analytical technique for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and robust workhorse method suitable for routine in-process control where high sensitivity is not the primary concern. Its simplicity and wide availability make it a practical choice for many laboratories.
-
GC-MS is the preferred method when high sensitivity and selectivity are required, for example, when quantifying low-level impurities or when dealing with very complex reaction matrices. The mass spectrometric detection provides an extra layer of confidence in the identification of the analyte.
-
qNMR stands out for its exceptional accuracy and precision, making it an ideal technique for the certification of reference materials or for obtaining highly reliable quantitative data without the need for analyte-specific calibration curves. While its sensitivity is lower than chromatographic methods, its non-destructive nature and straightforward sample preparation are significant advantages.
For a comprehensive understanding of a reaction, a combination of these techniques can be powerful. For instance, HPLC or GC-MS can be used for routine monitoring, while qNMR can be employed to validate the primary method and to accurately determine the purity of the isolated product. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to ensure the quality and consistency of their synthetic processes.
References
- 1. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. 723. What Is the Accuracy of Quantitative Analysis by Low‑Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products? - Magritek [magritek.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methyl 2-methoxybenzoate | SIELC Technologies [sielc.com]
- 10. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 13. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of Methyl 5-bromo-2-methoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Methyl 5-bromo-2-methoxybenzoate, a versatile building block, offers a key site for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope.
This guide provides a side-by-side comparison of various palladium-based catalysts for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig coupling reactions involving this compound. While direct comparative studies on this specific substrate are limited in published literature, this document synthesizes data from structurally analogous systems to provide a robust framework for catalyst selection and reaction optimization. The insights and protocols herein are designed to empower researchers to make informed decisions and accelerate their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance, making it a favored method for constructing biaryl structures.[1]
Mechanistic Overview: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key stages: oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor and ligand significantly influences the efficiency of each step.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Side-by-Side Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of aryl bromides structurally similar to this compound. This data serves as a strong predictive guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 5-bromo-2-methylpyridin-3-amine | 85 | [2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | Good | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-5-bromo-4-methylpyridine | High (Expected) | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | Iodo-compound | 53 | [3] |
Expert Insights: For electron-rich aryl bromides like this compound, traditional catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to achieve higher turnover numbers, more sophisticated Buchwald ligands such as SPhos and XPhos, in conjunction with Pd(OAc)₂ or Pd₂(dba)₃, are often superior.[2] The use of Pd(dppf)Cl₂ is also a robust choice, known for its stability and efficiency in a wide range of Suzuki couplings.[3][4]
Detailed Experimental Protocol: Suzuki Coupling with Pd(PPh₃)₄
This protocol is adapted from established procedures for the Suzuki coupling of structurally similar aryl bromides and serves as a reliable starting point.[1]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mizoroki-Heck Coupling: Olefin Arylation
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the palladium-catalyzed reaction of an unsaturated halide with an alkene.[5]
Mechanistic Overview: The Heck Reaction Pathway
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the arylated alkene product.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Side-by-Side Catalyst Performance Comparison
The following table presents a comparison of palladium catalysts for the Heck coupling of various aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | H₂O/DMSO (2:1) | Aryl Bromides | Good-Excellent | [6] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | p-bromoacetophenone | 96 | [7] |
| Herrmann's Catalyst | o-(di-o-tolylphosphino)benzyl | NaOAc | NMP | 4-Bromoacetophenone | High | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Toluene | Aryl Bromides | High | [5] |
Expert Insights: For the Heck coupling of electron-rich aryl bromides, ligandless Pd(OAc)₂ can be surprisingly effective, particularly in aqueous media.[6] However, for more challenging substrates or to achieve higher selectivity, phosphine ligands are generally employed. Herrmann's catalyst is a well-known pre-catalyst for Heck reactions. For demanding couplings, bulky and electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) are often required to promote the oxidative addition and prevent catalyst deactivation.[5]
Detailed Experimental Protocol: Heck Coupling with Pd(OAc)₂
This protocol is a general procedure for the ligand-free Heck coupling of aryl bromides.[6]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the desired olefin (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Solvent Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 mmol, 1-5 mol%) and a 2:1 mixture of water and DMSO (5 mL).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 6-24 hours under an air atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the palladium-catalyzed formation of C-N bonds.[8][9][10]
Mechanistic Overview: The Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to furnish the desired arylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Synthetic Yields Using Methyl 5-bromo-2-methoxybenzoate
Introduction: The Strategic Value of Methyl 5-bromo-2-methoxybenzoate in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This compound (CAS: 35450-36-3) stands out as a highly versatile and strategically functionalized building block. Its utility is rooted in the orthogonal reactivity of its substituents: the bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the methoxy and methyl ester groups electronically influence the aromatic ring and provide further sites for modification.[1]
This guide provides an in-depth, comparative analysis of synthetic yields achievable with this compound in cornerstone cross-coupling reactions. As direct, published yield data for this specific substrate can be sparse, this document synthesizes information from closely related structural analogs to provide a predictive framework for researchers. The focus here is not merely on procedural steps but on the underlying chemical logic—the causality behind the choice of catalyst, ligand, base, and solvent—to empower scientists to optimize their synthetic routes.
Core Applications: A Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is the primary locus of reactivity for forming new carbon-carbon and carbon-nitrogen bonds. The following sections compare its performance in three indispensable classes of palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and organic electronics.[2] The reaction's success hinges on a well-orchestrated catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The initial oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. For an electron-rich substrate like this compound (the methoxy group is electron-donating), this step is generally facile. However, sterically hindered or electron-rich boronic acids can make the subsequent transmetalation or reductive elimination steps challenging. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial. These ligands stabilize the palladium center, promote the oxidative addition, and accelerate the final reductive elimination step to release the biaryl product.[3]
-
Base and Solvent: The base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid in the transmetalation step. The choice of solvent (e.g., dioxane/water, 2-MeTHF) must balance the solubility of the organic substrate, the boronic acid, and the inorganic base to ensure efficient reaction kinetics.[4]
Predictive Yield Data for Suzuki-Miyaura Coupling: While specific data for this compound is limited, the yields obtained with structurally analogous substrates, such as methyl 5-bromobenzofuran-2-carboxylate and various ortho-bromoanilines, provide a strong predictive baseline.[5][6]
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Reference Analog |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | [3] |
| 4-Chlorophenylboronic acid | Custom Pd(II)-complex | Cs₂CO₃ | Toluene | 120 (MW) | 0.4 | ~96 | [6] |
| 4-Methoxyphenylboronic acid | CataCXium A Palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 90-97 | [4] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 100 | 8 | 80-90 | [7] |
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Buchwald-Hartwig Amination: Crafting C-N Bonds
The formation of arylamines via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly sensitive to the choice of ligand. The electron-donating methoxy group on this compound facilitates oxidative addition. However, the subsequent steps require a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to stabilize the palladium center. Josiphos-type ligands or bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior choices.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ can sometimes be used with more acidic amines.
Predictive Yield Data for Buchwald-Hartwig Amination: Data from analogous bromo-aromatic esters and pyridines provide a reasonable expectation of performance.[7]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Predicted Yield (%) | Reference Analog |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90-98 | [7] |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 | [7] |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 88-96 | General Knowledge |
| Pyrrolidine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 100 | >95 | General Knowledge |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated systems important in materials science and as synthetic intermediates.[8] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[8]
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle. Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne and base to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.[8]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves both to deprotonate the alkyne and as the solvent in many cases. Anhydrous, degassed solvents like THF or DMF are essential to prevent side reactions and catalyst deactivation.[8]
Predictive Yield Data for Sonogashira Coupling: The reactivity of various bromo-heterocycles in Sonogashira couplings serves as an excellent proxy for estimating yields.[8][9]
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Predicted Yield (%) | Reference Analog |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 | [8] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 80-90 | [8] |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 88-97 | [9] |
| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Et₃N | THF | 65 | 75-85 | [9] |
Comparison with Alternative Aryl Halides
The choice of the halogen atom on the aromatic ring is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. Understanding these differences is key to justifying the selection of this compound over its counterparts.
| Feature | Aryl Iodide | Aryl Bromide (This Guide) | Aryl Chloride |
| Reactivity | Highest | Intermediate | Lowest |
| C-X Bond Strength | Weakest | Intermediate | Strongest |
| Cost/Availability | Highest Cost | Moderate Cost, Widely Available | Lowest Cost |
| Catalyst Requirement | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.[10] | Requires more activating, bulky phosphine ligands for high efficiency. | Requires highly specialized, electron-rich, and bulky ligands (e.g., Buchwald ligands) and often higher temperatures.[11] |
| Field Perspective | Excellent for initial discovery chemistry where reactivity is paramount. May be too expensive for scale-up. | Represents the optimal balance of reactivity and cost for many applications, from bench-scale to process development.[11] | The preferred choice for large-scale industrial synthesis if a viable catalytic system can be developed, due to low cost. |
Visualization of Reactivity vs. Cost Trade-off:
Detailed Experimental Protocol: A Self-Validating System
The following protocol for a representative Suzuki-Miyaura coupling is designed to be self-validating, incorporating best practices for achieving high, reproducible yields.
Reaction: Synthesis of Methyl 2-methoxy-5-phenylbenzoate
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a robust and reliable building block for advanced organic synthesis. It offers a strategic balance of reactivity and cost, making it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. While direct yield data for every possible transformation is not always available, a thorough understanding of the reaction mechanisms and performance of analogous systems allows for the development of highly efficient and predictable synthetic protocols. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can harness the full potential of this versatile intermediate to construct complex molecular architectures with high yields, paving the way for new discoveries in medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Cost-Benefit Analysis for Synthetic Strategy: Methyl 5-bromo-2-methoxybenzoate vs. Its Chloro Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. The choice between structurally similar building blocks, such as halogenated aromatic compounds, necessitates a detailed cost-benefit analysis. This guide provides an in-depth comparison of Methyl 5-bromo-2-methoxybenzoate and its chloro analog, Methyl 5-chloro-2-methoxybenzoate, offering insights into their relative costs, reactivity in common cross-coupling reactions, and practical considerations for their use in multi-step syntheses.
At a Glance: A Comparative Overview
| Feature | This compound | Methyl 5-chloro-2-methoxybenzoate |
| Molecular Weight | 245.07 g/mol | 200.62 g/mol |
| Primary Advantage | Higher reactivity in cross-coupling | Lower purchasing cost |
| Primary Disadvantage | Higher purchasing cost | Lower reactivity, often requiring more specialized catalysts/conditions |
| Typical Use Case | When reaction efficiency and milder conditions are prioritized. | For cost-sensitive, large-scale syntheses where reaction optimization is feasible. |
The Economic Equation: A Cost Analysis
A primary driver in the selection of a starting material is its cost, especially in process development and scale-up operations. A survey of various chemical suppliers reveals a consistent trend: Methyl 5-chloro-2-methoxybenzoate is the more economical option.
To provide a quantitative perspective, the approximate cost per gram for research-grade quantities from several suppliers is summarized below. It is important to note that pricing is subject to change and can vary based on purity, quantity, and supplier.
| Compound | Price Range (USD/gram) - Research Quantities |
| This compound | $8 - $20 |
| Methyl 5-chloro-2-methoxybenzoate | $4 - $10 |
This data is an aggregation from multiple chemical supplier catalogs and is intended for illustrative purposes.
The cost differential becomes even more significant at bulk quantities, making the chloro analog an attractive option for large-scale manufacturing where cost of goods is a major consideration. However, the initial purchase price is only one facet of the overall cost. The true economic impact must also account for the cost of catalysts, ligands, solvents, energy, and labor associated with the subsequent chemical transformations.
Reactivity in Key Cross-Coupling Reactions: The Chemical Rationale
The utility of this compound and its chloro analog as synthetic building blocks is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The fundamental difference in their reactivity stems from the inherent properties of the carbon-halogen bond. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling cycles, compared to the stronger C-Cl bond.[1]
This difference in reactivity has significant practical implications:
-
Reaction Kinetics: Reactions with this compound are generally faster and can often be conducted at lower temperatures.
-
Catalyst Loading: The higher reactivity of the bromo compound may allow for lower catalyst loadings, which can be a significant cost-saver, especially with expensive palladium catalysts and ligands.
-
Catalyst and Ligand Choice: While a broad range of palladium catalysts can effectively activate the C-Br bond, the activation of the more robust C-Cl bond often necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][3][4] These specialized ligands can be costly and may require more stringent inert atmosphere techniques.
Comparative Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical differences in reactivity, a comparative Suzuki-Miyaura coupling reaction with phenylboronic acid is outlined below. This protocol is a representative procedure based on established methods for similar substrates.[5][6][7]
Objective: To compare the yield and reaction time for the synthesis of methyl 2-methoxy-5-phenylbenzoate starting from either this compound or Methyl 5-chloro-2-methoxybenzoate under identical conditions.
Reaction Scheme:
Aryl Halide Coupling Reaction.
Materials:
-
This compound
-
Methyl 5-chloro-2-methoxybenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen three times.
-
Solvent Addition: To each flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Premix: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (2 mL).
-
Catalyst Addition: Add 1 mL of the catalyst stock solution to each Schlenk flask.
-
Reaction: Heat both reaction mixtures to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Work-up: Upon completion (or after a set time, e.g., 12 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel. Determine the isolated yield for each reaction.
Expected Outcomes:
-
Reaction with this compound: This reaction is expected to proceed to completion in a shorter timeframe (e.g., 2-4 hours) with a high isolated yield.
-
Reaction with Methyl 5-chloro-2-methoxybenzoate: This reaction will likely be significantly slower and may not reach full conversion under these conditions. To achieve a comparable yield, a higher catalyst loading, a more specialized ligand (e.g., a more electron-rich Buchwald ligand), and/or a higher reaction temperature may be necessary.
Practical Considerations and Downstream Implications
Beyond the initial cost and reactivity, several other factors should be considered when choosing between the bromo and chloro analogs.
Stability and Handling
Both this compound and Methyl 5-chloro-2-methoxybenzoate are generally stable, solid compounds under standard laboratory conditions.[8][9][10][11]
-
This compound: This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[9][10]
-
Methyl 5-chloro-2-methoxybenzoate: Similar to its bromo counterpart, standard safety precautions for handling chemical reagents should be followed.[8][12] It is stable under normal conditions but should be kept away from strong oxidizing agents.[8]
Downstream Reactivity and Potential Side Reactions
The choice of the halogen can have implications for subsequent synthetic steps.
-
Halogen Exchange: In the presence of certain reagents or catalysts, there is a possibility of halogen exchange reactions, although this is generally not a major concern under standard cross-coupling conditions.
-
Residual Halogen: The nature of the residual halogen in the product of a reaction that does not go to completion can be a factor. For instance, if the subsequent step is another cross-coupling reaction, the reactivity of the unreacted starting material could interfere.
-
Catalyst Poisoning: While less common, the halide leaving group can sometimes influence catalyst activity in subsequent steps. However, for most applications, this is not a significant differentiating factor between bromide and chloride.
The decision-making process for selecting the appropriate aryl halide can be visualized as follows:
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 5-bromo-2-methoxybenzoate Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are non-negotiable pillars of scientific rigor. Methyl 5-bromo-2-methoxybenzoate and its derivatives are valuable scaffolds in medicinal chemistry and materials science. Their utility, however, is entirely dependent on precise analytical characterization. A failure to detect a subtle impurity or misinterpret a spectral signal can jeopardize an entire research program.
This guide moves beyond a simple recitation of techniques. It is designed to provide a logical framework for characterization, explaining the causality behind our analytical choices. We will explore how different techniques provide orthogonal—mutually confirming—pieces of a structural puzzle. Each protocol is presented as a self-validating system, ensuring that the data you generate is both accurate and trustworthy.
The Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structural elucidation. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity and the chemical environment of each nucleus. For a substituted benzene ring like that in this compound, NMR is indispensable for confirming isomerism.
Expertise in Action: Why NMR First?
We begin with NMR because it provides the most direct insight into the specific arrangement of atoms. While Mass Spectrometry gives us the molecular weight, it cannot, on its own, distinguish between isomers like this compound and Methyl 2-bromo-5-methoxybenzoate. The distinct splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum provide an immediate, unambiguous fingerprint of the substitution pattern.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.
-
Aromatic Protons (6.5-8.0 ppm): The electronic effects of the methoxy (-OCH₃), bromo (-Br), and methyl ester (-COOCH₃) groups dictate the precise chemical shifts. The -OCH₃ group is electron-donating, shielding nearby protons (shifting them upfield), while the -Br and -COOCH₃ groups are electron-withdrawing, deshielding them (shifting them downfield). The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions.
-
Methoxy Protons (~3.9 ppm): The three protons of the -OCH₃ group attached to the ring will appear as a sharp singlet.
-
Methyl Ester Protons (~3.9 ppm): The three protons of the -COOCH₃ group will also appear as a sharp singlet, typically very close to the other methoxy signal.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the overall carbon framework.
-
Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is highly deshielded and appears significantly downfield.[2]
-
Aromatic Carbons (110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the bromine will be shifted upfield due to the heavy atom effect, while the carbon attached to the methoxy group will be significantly deshielded.
-
Methoxy and Methyl Ester Carbons (~52-56 ppm): The carbons of the two -OCH₃ groups will appear in the aliphatic region.
Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power for moderately polar organic compounds and its single deuterium signal at ~7.26 ppm, which serves as a convenient chemical shift reference.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. Ensure the spectral width covers the range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. The spectral width should be set to 0-220 ppm.
| Expected NMR Data for this compound | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ (ppm), Multiplicity, J (Hz), Integration | | Aromatic H | ~7.6 (d, J ≈ 2.5 Hz, 1H) | | Aromatic H | ~7.4 (dd, J ≈ 8.8, 2.5 Hz, 1H) | | Aromatic H | ~6.8 (d, J ≈ 8.8 Hz, 1H) | | Methoxy (-OCH₃) | ~3.9 (s, 3H) | | Methyl Ester (-COOCH₃) | ~3.9 (s, 3H) | | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | | Carbonyl (C=O) | ~165.0 | | Aromatic C-O | ~158.0 | | Aromatic C-COOCH₃ | ~122.0 | | Aromatic C-H | ~135.0, ~125.0, ~115.0 | | Aromatic C-Br | ~114.0 | | Methoxy (-OCH₃) | ~56.0 | | Methyl Ester (-COOCH₃) | ~52.0 |
Confirming Identity: Mass Spectrometry (MS)
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern. It is an essential technique for confirming the elemental composition proposed by NMR.
Expertise in Action: Interpreting the Isotopic Signature
The most telling feature in the mass spectrum of a bromo-derivative is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
Electron Ionization (EI): Fragmentation Fingerprint
EI is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable manner. The resulting pattern is a unique fingerprint. For this compound (MW ≈ 245/247 g/mol ), key fragmentations include:
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in a prominent peak at m/z 214/216. This is often a major fragmentation pathway for methyl esters.[5]
-
Loss of a Methyl Radical (•CH₃): Cleavage from the ether linkage can result in a peak at m/z 230/232.
-
Formation of the Benzoyl Cation: Subsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment can lead to further ions.
Protocol: EI-MS Analysis
-
Sample Introduction: For a pure, volatile solid, a direct insertion probe is sufficient. For mixture analysis or less volatile derivatives, coupling with Gas Chromatography (GC-MS) is the method of choice.
-
Ionization: Use a standard electron ionization (EI) source with an energy of 70 eV. This standard energy ensures that fragmentation patterns are reproducible and comparable to library spectra.[6]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) to confirm the molecular weight and the presence of bromine. Analyze the major fragment ions to corroborate the structure proposed by NMR.
| Expected Key Fragments in EI-MS | | :--- | :--- | :--- | | m/z | Relative Intensity | Identity | | 245/247 | Moderate | [M]⁺ (Molecular Ion) | | 214/216 | High | [M - •OCH₃]⁺ | | 186/188 | Moderate | [M - •OCH₃ - CO]⁺ | | 135 | Moderate | [C₇H₄OBr]⁺ fragment |
Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise in Action: The "Rule of Three" for Aromatic Esters
Aromatic esters exhibit a characteristic pattern of three strong absorption bands, making them easily identifiable.[7]
-
C=O Stretch: A very strong and sharp absorption between 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to a saturated ester (>1735 cm⁻¹).[8][9]
-
C-C-O Asymmetric Stretch: A strong band between 1310-1250 cm⁻¹.
-
O-C-C Symmetric Stretch: A strong band between 1130-1100 cm⁻¹.
Other key expected absorptions for this compound include aromatic C-H stretches just above 3000 cm⁻¹ and C-O stretches from the methoxy ether group.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: ATR-FTIR requires minimal sample preparation. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum.
-
Analysis: The instrument software will automatically ratio the sample spectrum to the background. Analyze the resulting absorbance or transmittance spectrum, identifying the key vibrational frequencies and comparing them to known values for the expected functional groups.
| Expected FTIR Absorptions | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | | ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | | ~2950 | Medium-Weak | Aliphatic C-H Stretch (from -OCH₃) | | ~1725 | Very Strong | C=O Stretch (Aromatic Ester)[8] | | ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch | | ~1280 | Strong | C-C-O Asymmetric Stretch[7] | | ~1250 | Strong | Ar-O Asymmetric Stretch (Ether) | | ~1115 | Strong | O-C-C Symmetric Stretch[7] |
Purity and Separation: Chromatographic Techniques
Chromatography is essential for assessing the purity of a sample and for separating it from starting materials, byproducts, or other derivatives.
Expertise in Action: Choosing the Right Method
-
Thin-Layer Chromatography (TLC): The workhorse for rapid reaction monitoring and preliminary purity checks. It is inexpensive and provides immediate qualitative results.[10][11]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for compounds like this compound.[12]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC, especially when coupled with MS (GC-MS), provides excellent separation and identification capabilities for haloanisoles and their derivatives.[13][14][15]
Protocol: Purity Assessment by Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). A good starting point is a 60:40 mixture of acetonitrile and water.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualizing the Workflow and Logic
A systematic approach ensures all structural aspects are covered. The following diagrams illustrate the logical flow of a typical characterization project.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship between techniques and derived data.
Summary Comparison of Core Techniques
| Technique | Primary Information Provided | Key Advantages | Causality in Workflow |
| NMR | Detailed C-H framework, connectivity, isomerism | Unambiguous structure elucidation | Establishes the core structure and substitution pattern first. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation | Confirms MW, presence of halogens (isotopic pattern) | Validates the molecular formula suggested by the NMR structure. |
| FTIR | Presence of functional groups (e.g., C=O, C-O) | Fast, non-destructive, requires minimal sample | Quickly confirms that the key chemical transformations (e.g., esterification) have occurred. |
| HPLC/GC | Purity, number of components, quantification | High sensitivity, quantitative accuracy | Provides the final, critical assessment of sample purity before use in further applications. |
By integrating these techniques into a logical, self-validating workflow, researchers can characterize this compound derivatives with the highest degree of scientific confidence. Each technique provides a unique piece of the puzzle, and together, they deliver a complete and trustworthy picture of the molecule's identity and purity.
References
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 11. researchgate.net [researchgate.net]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. gcms.cz [gcms.cz]
- 14. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 5-bromo-2-methoxybenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and use of specialized chemical reagents like Methyl 5-bromo-2-methoxybenzoate are routine. However, the lifecycle of these chemicals extends beyond their application in research and development; it encompasses their safe and compliant disposal. Improper disposal of halogenated organic compounds such as this compound can pose significant risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Understanding the Compound: Hazards and Properties
Before delving into disposal procedures, it is crucial to understand the inherent characteristics of this compound. This brominated aromatic ester presents specific hazards that dictate its handling and disposal methods.
A review of the Safety Data Sheet (SDS) for this compound (CAS 7120-41-4) reveals the following key information[1]:
| Property | Information | Citation |
| Physical State | Solid | [2] |
| Hazards | Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. | [1] |
| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided. | [1] |
The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic waste. Halogenated compounds are of particular concern due to their potential for persistence in the environment and the formation of toxic byproducts if not disposed of correctly. Research on the environmental fate of novel brominated flame retardants, a related class of compounds, indicates that they can be persistent in sediment and particulate phases of aquatic mesocosms[3].
Core Principles of Halogenated Waste Management
The disposal of this compound must adhere to the overarching principles of hazardous waste management, with a specific focus on halogenated organic compounds. The primary directive is to prevent their release into the environment.
Segregation is Key: The most critical step in managing this type of waste is segregation at the source. Halogenated and non-halogenated organic waste streams must be kept separate.[4] This is because the disposal methods for these two categories differ significantly, and cross-contamination can lead to complications and increased disposal costs.[4]
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and must comply with these regulations.[5] Similarly, in Europe, the European Chemicals Agency (ECHA) oversees the regulation of chemicals, and there is a growing focus on restricting the use and release of persistent aromatic brominated compounds.[6][7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
-
Safety Goggles or Face Shield: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.
-
Laboratory Coat: To protect skin and clothing.
Waste Collection and Containerization
-
Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a solution. Do not use abbreviations or chemical formulas.
-
Container Integrity: Ensure the container is in good condition, with a secure, leak-proof cap. Do not overfill the container; leave at least 10% headspace to allow for expansion.
In-Lab Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents.
Disposal Pathway Decision
The following flowchart illustrates the decision-making process for the disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sunstreamglobal.com [sunstreamglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. actagroup.com [actagroup.com]
- 7. News - ECHA [echa.europa.eu]
Mastering the Safe Handling of Methyl 5-bromo-2-methoxybenzoate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Methyl 5-bromo-2-methoxybenzoate, a key building block in novel synthetic pathways, demands a meticulous approach to handling. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for its safe utilization, from initial risk assessment to final waste disposal. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity and reproducibility of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS 7120-41-4) is a halogenated aromatic ester. While not classified as acutely toxic via inhalation or dermal contact, it is designated as Harmful if swallowed (H302). The primary risks associated with this compound, and similar halogenated aromatics, stem from potential irritation to the skin, eyes, and respiratory system, particularly with repeated or prolonged exposure.[1][2][3] Therefore, our safety protocols are designed to mitigate these specific risks through a multi-layered defense strategy.
A comprehensive risk assessment is the foundational step before any bench work commences. This involves a thorough review of the Safety Data Sheet (SDS) and an evaluation of the specific experimental context.
| Hazard Class | GHS Classification | Implication for Handling |
| Acute Toxicity (Oral) | Category 4 (H302) | Prevention of ingestion is paramount. No eating, drinking, or smoking in the laboratory.[4] |
| Skin Corrosion/Irritation | Not Classified (Potential Irritant) | Protective gloves and a lab coat are mandatory to prevent direct contact.[1][3] |
| Serious Eye Damage/Irritation | Not Classified (Potential Irritant) | Chemical splash goggles are required at all times.[1][3] |
| Respiratory Irritation | Not Classified (Potential Irritant) | All manipulations should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The precautionary statement P280 explicitly mandates the use of protective gloves, clothing, and eye/face protection when handling this compound.
Step-by-Step PPE Protocol:
-
Hand Protection:
-
Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with solutions, consider thicker, chemical-resistant gloves. Always consult a glove compatibility chart for the specific solvents being used.
-
Donning: Inspect gloves for any signs of damage before use. Ensure hands are clean and dry.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated chemical waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
-
-
Body Protection:
-
A clean, buttoned lab coat must be worn to protect skin and personal clothing from potential splashes.
-
-
Eye and Face Protection:
-
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Safety glasses with side shields do not provide adequate protection against splashes.
-
In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[5]
-
PPE Selection Workflow
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
